molecular formula C8H6Br2O B057523 2-Bromo-1-(2-bromophenyl)ethanone CAS No. 49851-55-0

2-Bromo-1-(2-bromophenyl)ethanone

Cat. No.: B057523
CAS No.: 49851-55-0
M. Wt: 277.94 g/mol
InChI Key: LAXPJIJQTHJGCK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromophenyl)ethanone is a high-purity organic compound offered for research and development purposes. As a solid featuring both a phenacyl bromide group and an adjacent bromophenyl substituent, this molecule serves as a versatile and valuable building block in synthetic organic chemistry . Its structure makes it particularly useful for exploring novel reaction pathways and constructing complex molecular architectures, especially in the development of benzo-annulated ring systems . Researchers utilize this bifunctional haloketone in various applications, including nucleophilic substitution reactions, where it can act as a precursor to more complex intermediates . In materials science, its crystalline structure and potential for specific intermolecular interactions, such as C–H···O contacts, make it a candidate for investigating molecular packing and crystal engineering . The compound should be handled with extreme care, as phenacyl bromide derivatives are known to be corrosive and cause severe skin burns and eye damage . This product is intended for use in a controlled laboratory setting by qualified professionals. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXPJIJQTHJGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372109
Record name 2-bromo-1-(2-bromophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49851-55-0
Record name 2-bromo-1-(2-bromophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenacyl Bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromophenyl)ethanone, also known as 2,2'-dibromoacetophenone, is a halogenated ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile building block for the construction of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry and drug development, with a focus on its role as a precursor to biologically active molecules.

Chemical and Physical Properties

This compound is typically a liquid or solid at room temperature, with its physical state dependent on purity.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
CAS Number 49851-55-0[2]
Molecular Formula C₈H₆Br₂O[2]
Molecular Weight 277.94 g/mol [2]
IUPAC Name This compound[2]
Appearance Liquid, solid, semi-solid, or lump[1]
Boiling Point 90-92 °C at 0.02 mmHg
Density 1.8 ± 0.1 g/cm³
¹H NMR (400 MHz, CDCl₃) δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H)[3]
¹³C NMR (125 MHz, CDCl₃) δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98[3]
HRMS (ESI) m/z 275.8785, calculated for C₈H₆OBr₂: 275.8789[3]

Experimental Protocols: Synthesis and Key Reactions

The reactivity of the α-bromomethyl ketone group is central to the synthetic utility of this compound. It readily undergoes nucleophilic substitution reactions, making it an excellent precursor for various heterocyclic systems.

Synthesis of this compound

A facile and environmentally benign method for the synthesis of this compound involves the ultrasound-assisted bromination of 1-(2-bromophenyl)ethanone using N-bromosuccinimide (NBS).[3]

Experimental Protocol: Ultrasound-Assisted Bromination [3]

  • In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-bromosuccinimide.

  • Add a solvent system of PEG-400 and water (1:2 ratio).

  • Irradiate the mixture with ultrasound (18-25 kHz, 300 W) at 80 °C for 15-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up to isolate the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 1-(2-bromophenyl)ethanone process Ultrasound-Assisted Bromination start1->process start2 N-Bromosuccinimide (NBS) start2->process solvent PEG-400 / Water solvent->process energy Ultrasound (80 °C) energy->process workup Aqueous Work-up & Purification process->workup product This compound workup->product

Ultrasound-assisted synthesis workflow.
Synthesis of Biologically Active Heterocycles

This compound is a key precursor for synthesizing heterocyclic scaffolds of high interest in drug discovery, such as thiazoles and triazolo-thiadiazines, which have shown antimicrobial and antifungal activities.[1][4][5]

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromophenyl)thiazole Derivatives (Adapted from Hantzsch Thiazole Synthesis)[1][6]

  • Dissolve this compound in a suitable solvent such as absolute methanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-amino-4-(2-bromophenyl)thiazole.

The general synthetic pathway for thiazole formation is illustrated below:

G reactant1 This compound reaction Hantzsch Thiazole Synthesis (Reflux in Alcohol) reactant1->reaction reactant2 Thiourea reactant2->reaction intermediate Thiazoline Intermediate (not isolated) reaction->intermediate product 2-Amino-4-(2-bromophenyl)thiazole reaction->product intermediate->product bioactivity Potential Antimicrobial & Antifungal Activity product->bioactivity

Synthesis of bioactive thiazole derivatives.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its ability to act as a scaffold for generating libraries of heterocyclic compounds. The resulting molecules, particularly those containing thiazole, quinoxaline, and triazole moieties, are frequently investigated for a wide range of therapeutic applications.

  • Antimicrobial and Antifungal Agents: Thiazole derivatives synthesized from α-bromo ketones have demonstrated significant activity against various bacterial and fungal strains.[1][6][7] The 2-aminothiazole core is a well-established pharmacophore in many antimicrobial drugs. Similarly, triazolo-thiadiazine derivatives, which can be synthesized from the target compound, have shown promising antifungal properties.[4][5]

  • Anticancer Agents: The 1,2,4-triazolo[3,4-b][1][6][8]thiadiazine scaffold, accessible from α-bromo ketones, has been identified as a promising core structure for the development of new anticancer agents.[4][9] Derivatives have been shown to exhibit antineoplastic activity against a wide range of cancer cell lines.

  • Antiviral and Anti-inflammatory Activity: Various nitrogen-containing heterocycles derived from precursors like this compound are being explored for their potential antiviral and anti-inflammatory properties.[8]

The general workflow for utilizing this compound in a drug discovery context involves its reaction with various nucleophiles to create a diverse library of compounds, which are then screened for biological activity.

G cluster_synthesis Library Synthesis cluster_products Heterocyclic Scaffolds start This compound reaction1 Reaction with o-Phenylenediamines start->reaction1 reaction2 Reaction with Thioamides/Thioureas start->reaction2 reaction3 Reaction with Triazole-thiols start->reaction3 prod1 Quinoxalines reaction1->prod1 prod2 Thiazoles reaction2->prod2 prod3 Triazolo-thiadiazines reaction3->prod3 screening Biological Screening (e.g., Antimicrobial, Anticancer assays) prod1->screening prod2->screening prod3->screening

Drug discovery workflow using the core compound.

Conclusion

This compound (CAS No. 49851-55-0) is a highly valuable and versatile chemical intermediate. Its utility extends beyond a simple laboratory reagent; it is a key starting material for the synthesis of diverse heterocyclic structures that form the backbone of numerous compounds under investigation for therapeutic applications. For researchers in medicinal chemistry and drug development, a thorough understanding of the reactivity and synthetic potential of this compound opens avenues for the discovery of novel bioactive molecules with potential applications in treating a range of diseases. The experimental protocols and synthetic pathways outlined in this guide serve as a foundational resource for harnessing the full potential of this important building block.

References

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromophenyl)ethanone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile precursor for the construction of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the CAS number 49851-55-0, is a compound whose physical state is often described as a liquid, solid, or semi-solid lump, suggesting it is likely a low-melting solid at or near room temperature. It is characterized by the following properties:

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 49851-55-0[1]
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [2]
Boiling Point 90-92 °C at 0.02 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
Physical Form Liquid or Solid or Semi-solid or lump
Solubility Expected to be more soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) than in water.General chemical principles

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following table summarizes its key nuclear magnetic resonance (NMR) data.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
7.64 - 7.63m
7.48 - 7.47m
7.43 - 7.40m
7.38 - 7.35m
4.48s
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
193.98C=O
137.95Ar-C
133.44Ar-CH
131.27Ar-CH
129.36Ar-CH
128.42Ar-CH
119.32Ar-C
34.19-CH₂Br

Experimental Protocols

Synthesis of this compound via Bromination of 2'-Bromoacetophenone

A common and effective method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. The following protocol is a representative procedure.

Materials:

  • 2'-Bromoacetophenone

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

  • Ultrasound bath (18-25 kHz, 300 W)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine equimolar quantities of 2'-bromoacetophenone and N-bromosuccinimide.

  • Add a 1:2 mixture of PEG-400 and water to the vessel to serve as the reaction medium.

  • Place the reaction vessel in an ultrasound bath and irradiate at 18-25 kHz with a power of 300 W.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a key building block for the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Quinoxalines

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] this compound can be readily converted to quinoxalines through condensation with o-phenylenediamines.

G General Synthesis of Quinoxalines cluster_reagents cluster_cyclization reactant1 This compound intermediate Intermediate reactant1->intermediate reactant1->intermediate reagents + H₂O (Condensation) reactant2 o-Phenylenediamine reactant2->intermediate reactant2->intermediate product 2-Bromophenyl-substituted Quinoxaline intermediate->product intermediate->product cyclization - HBr (Intramolecular Cyclization)

Caption: Synthesis of quinoxalines from this compound.

Synthesis of Thiazoles

The thiazole ring is another crucial heterocyclic motif found in numerous pharmaceuticals. The Hantzsch thiazole synthesis is a classic method for constructing this ring system, which involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for this transformation. Thiazole derivatives have shown a broad spectrum of biological activities.[4]

G Hantzsch Thiazole Synthesis cluster_reaction reactant1 This compound product 2-Amino-4-(2-bromophenyl)thiazole reactant1->product reaction_arrow Condensation & Cyclization reactant2 Thioamide (e.g., Thiourea) reactant2->product

Caption: Hantzsch synthesis of thiazoles using this compound.

Logical Workflow for Synthetic Elaboration

The utility of this compound extends beyond the initial synthesis of heterocycles. The resulting products can undergo further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.

G Synthetic Elaboration Workflow start This compound quinoxaline Quinoxaline Core start->quinoxaline + o-Phenylenediamine thiazole Thiazole Core start->thiazole + Thioamide library1 Quinoxaline-based Library quinoxaline->library1 Further Functionalization library2 Thiazole-based Library thiazole->library2 Further Functionalization screening Biological Screening library1->screening library2->screening sar SAR Studies screening->sar

Caption: Workflow for developing compound libraries from the core reactant.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2] It is classified as causing severe skin burns and eye damage.[2]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles of significant interest to the pharmaceutical industry. Its well-defined reactivity allows for the efficient synthesis of diverse molecular scaffolds, such as quinoxalines and thiazoles, which are central to many drug discovery and development programs. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-(2-bromophenyl)ethanone, a key chemical intermediate. It covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its role as a precursor in organic synthesis.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also referred to as 2-Bromo-1-(2-bromophenyl)ethan-1-one, 2-Bromo-2'-bromoacetophenone, and 2,2'-Dibromoacetophenone[1][2][3].

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 49851-55-0[1][2]
Molecular Formula C₈H₆Br₂O[1][2]
Molecular Weight 277.94 g/mol [1][2]
Purity ≥95%[1]
Physical Form Liquid, Solid, or Semi-solid
Boiling Point 90-92°C at 0.02 mm Hg[2]
Density 1.8 ± 0.1 g/cm³[2]
Refractive Index 1.604[2]
Flash Point 108.1 ± 8.3 °C[2]

Table 2: Spectroscopic Data

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H)[4]
¹³C NMR (125 MHz, CDCl₃) δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98[4]
HRMS (ESI) m/z 275.8785, calc. for C₈H₆OBr₂ 275.8789[4]
InChI Key LAXPJIJQTHJGCK-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)CBr)Br[3]

Experimental Protocols

Ultrasound-Assisted Synthesis of α-Bromo Aromatic Ketones

A novel, environmentally benign approach for the synthesis of α-bromo aromatic ketones, including this compound, utilizes N-bromosuccinimide (NBS) as the brominating agent under ultrasonic irradiation. This method offers enhanced reaction rates, mild conditions, and high yields while avoiding hazardous organic solvents[4].

Materials:

  • Substituted Acetophenone (e.g., 1-(2-bromophenyl)ethanone)

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

Procedure:

  • In a suitable reaction vessel, mix equimolar quantities of the starting acetophenone and N-bromosuccinimide.

  • Add a solvent mixture of PEG-400 and water in a 1:2 ratio.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 18 to 25 kHz with a power of 300 W.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, perform a work-up procedure to isolate the crude product.

  • Purify the product, typically through recrystallization or column chromatography, to yield the final α-bromo aromatic ketone.

This method is highlighted as a green chemistry approach due to its use of a non-toxic solvent system and mild reaction conditions[4].

Visualized Workflows and Relationships

Logical Role as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. Its two bromine atoms and ketone functional group allow for a variety of subsequent chemical transformations, making it a key precursor for synthesizing more complex molecules, particularly heterocyclic compounds that are often explored in drug discovery programs.

G cluster_start Starting Materials cluster_product Target Intermediate cluster_application Synthetic Applications A 1-(2-bromophenyl)ethanone C This compound A->C Bromination B Brominating Agent (e.g., NBS) B->C D Heterocycle Synthesis C->D Cyclization/ Condensation F Complex Molecule Synthesis C->F Further Functionalization E Pharmaceutical Scaffolds D->E

Caption: Role as a key intermediate in organic synthesis.

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: Workflow for synthesis and purification.

Safety Information

This compound is classified as hazardous.

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Appropriate personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated fume hood. Store in a cool (2-8°C), dark place under an inert atmosphere.

References

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-bromophenyl)ethanone, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.

Molecular Structure and Physicochemical Properties

This compound, also known as 2,2'-dibromoacetophenone, is a disubstituted aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group which is further brominated at the alpha-carbon.

molecular_structure n1 C n2 C n1->n2 C_ketone C n1->C_ketone n3 C n2->n3 Br1 Br n2->Br1 n4 C n3->n4 n5 C n4->n5 n6 C n5->n6 n6->n1 O_ketone O C_ketone->O_ketone CH2Br_group CH₂Br C_ketone->CH2Br_group Br2 Br

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 49851-55-0[1]
Molecular Formula C₈H₆Br₂O[1]
IUPAC Name This compound[1]
Synonyms 2,2'-Dibromoacetophenone, 2-Bromophenacyl bromide[2]
Molecular Weight 277.94 g/mol [1]
Exact Mass 275.878540 u[2]
Boiling Point 90-92 °C at 0.02 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
Physical Form Liquid, Solid, or Semi-solid[3]
InChI Key LAXPJIJQTHJGCK-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the α-bromination of its precursor, 1-(2-bromophenyl)ethanone (also known as 2'-bromoacetophenone). Several brominating agents can be employed, including liquid bromine and N-Bromosuccinimide (NBS).[4] A modern, environmentally conscious approach utilizes NBS under ultrasonic irradiation.[5]

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol describes a green chemistry approach for the synthesis of α-bromo aromatic ketones.[5]

Materials:

  • 1-(2-bromophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

  • Ultrasonic bath (18-25 kHz, 300 W)

Procedure:

  • In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-Bromosuccinimide.

  • Add a reaction medium consisting of PEG-400 and water in a 1:2 ratio.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound waves (18-25 kHz, 300 W).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, proceed with standard work-up and purification procedures to isolate the final product, this compound.

This method is noted for its enhanced reaction rate, mild conditions, and high yields while avoiding hazardous organic solvents.[5]

synthesis_workflow start 1. Combine Reactants - 1-(2-bromophenyl)ethanone - N-Bromosuccinimide (NBS) - PEG-400/Water (1:2) ultrasound 2. Ultrasonic Irradiation (18-25 kHz, 300 W) start->ultrasound monitor 3. Monitor Reaction (e.g., TLC) ultrasound->monitor workup 4. Work-up & Purification monitor->workup product Final Product: This compound workup->product

Caption: Workflow for the ultrasound-assisted synthesis of the target compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature.

Analysis Type Data Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H).[5]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98.[5]
HRMS (ESI) m/z: 275.8785 [M]⁺, calculated for C₈H₆OBr₂: 275.8789.[5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

Store in a dark place under an inert atmosphere, preferably at 2-8°C.[3] Always consult the full Safety Data Sheet (SDS) before handling this compound.

References

The Versatility of 2-Bromo-1-(2-bromophenyl)ethanone: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. A key building block that offers a versatile entry point into diverse heterocyclic systems is 2-Bromo-1-(2-bromophenyl)ethanone. This α-haloketone possesses two reactive centers—an electrophilic carbonyl carbon and an α-carbon susceptible to nucleophilic attack—making it an ideal precursor for constructing complex molecular architectures. This guide provides a technical overview of its application in synthesizing medicinally relevant heterocycles, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties of the Precursor

This compound, with CAS number 49851-55-0, is a solid or semi-solid compound at room temperature. Its structure is characterized by a phenacyl bromide moiety with an additional bromine atom on the phenyl ring, enhancing its reactivity and providing a further point for molecular diversification.

PropertyValueReference
IUPAC Name 2-bromo-1-(2-bromophenyl)ethan-1-one[1]
CAS Number 49851-55-0[1]
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
Purity Typically ≥95%[1]
Storage Keep in dark place, inert atmosphere, 2-8°C

General Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from its dual electrophilic nature. The α-bromine atom makes the adjacent carbon a prime target for Sₙ2 reactions with a wide range of nucleophiles. Simultaneously, the carbonyl group can undergo condensation reactions. This allows for sequential or one-pot cyclization reactions to form various five- and six-membered heterocycles.

G cluster_precursor This compound cluster_nucleophiles Nucleophilic Reagents cluster_products Heterocyclic Products Precursor C₈H₆Br₂O Nuc1 o-Phenylenediamine Precursor->Nuc1 Condensation Nuc2 Thioamides / Thiourea Precursor->Nuc2 Cyclocondensation (Hantzsch Synthesis) Nuc3 Amidines / Urea Precursor->Nuc3 Cyclization Prod1 Quinoxalines Nuc1->Prod1 Prod2 Thiazoles Nuc2->Prod2 Prod3 Imidazoles Nuc3->Prod3 G Start This compound + o-Phenylenediamine Step1 Nucleophilic Substitution (Sₙ2 Attack) Start->Step1 Intermediate1 α-Arylamino Ketone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Condensation) Intermediate1->Step2 Intermediate2 Dihydroquinoxaline Intermediate Step2->Intermediate2 Step3 Oxidation / Aromatization Intermediate2->Step3 Product 2-(2-Bromobenzyl)quinoxaline Step3->Product G Start This compound + Thioamide (R-C(S)NH₂) Step1 Nucleophilic Attack by Sulfur Start->Step1 Intermediate1 Thioimonium Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Attack by Nitrogen) Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration & Aromatization Intermediate2->Step3 Product 2-R-4-(2-bromophenyl)thiazole Step3->Product G Start This compound + Guanidine Step1 Nucleophilic Substitution (Sₙ2 Attack) Start->Step1 Intermediate1 Guanidinyl Ketone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Condensation) Intermediate1->Step2 Intermediate2 Dihydroxy-dihydroimidazole Step2->Intermediate2 Step3 Dehydration & Aromatization Intermediate2->Step3 Product 2-Amino-4-(2-bromophenyl)imidazole Step3->Product

References

An In-depth Technical Guide to the Discovery and History of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of α-bromo ketones. These compounds are pivotal intermediates in organic synthesis and have found significant applications in medicinal chemistry and drug development. This document details the historical milestones, key experimental protocols, and quantitative data to serve as a valuable resource for professionals in the field.

Historical Discovery and Key Milestones

The journey of α-bromo ketones from their initial synthesis to becoming indispensable tools in modern chemistry is marked by several key discoveries. The 19th-century synthesis of bromoacetone is one of the earliest documented instances of an α-bromo ketone.[1][2] This initial work laid the foundation for future explorations into the reactivity and synthesis of this class of compounds.

A pivotal moment in understanding the formation of α-halo ketones came in the early 1900s with the work of Arthur Lapworth. His mechanistic investigations into the acid-catalyzed halogenation of ketones provided the first evidence for the involvement of an enol intermediate.[3][4][5] Lapworth demonstrated that the rate of halogenation was independent of the halogen concentration, suggesting that the formation of the enol was the rate-determining step of the reaction.[3][5] This discovery was a cornerstone in the development of physical organic chemistry.

Another significant milestone was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii in 1894.[6][7][8] This reaction, involving the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives, opened up new synthetic possibilities and further highlighted the unique reactivity of these compounds.[7][8]

.

Discovery_Timeline cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century_to_Present Mid-20th Century to Present 1800s Early Synthesis of Bromoacetone (N. Sokolowsky) 1894 Discovery of Favorskii Rearrangement (A. Y. Favorskii) 1800s->1894 1904 Lapworth's Mechanistic Studies (Enol Intermediate) Modern Development of Diverse Brominating Agents & Applications in Drug Discovery 1904->Modern 1894->1904

Caption: Key milestones in the discovery and development of α-bromo ketones.

Synthetic Methodologies

The synthesis of α-bromo ketones has evolved significantly since the first preparations. A variety of methods are now available, ranging from classical acid- and base-catalyzed reactions to the use of modern, selective brominating agents.

Acid-Catalyzed Bromination

The acid-catalyzed α-bromination of ketones is a classic and widely used method.[3][5] The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[3][5] This method is generally effective for the monobromination of ketones.[9]

.

Acid_Catalyzed_Bromination Ketone Ketone Protonation Protonation of Carbonyl Ketone->Protonation H⁺ Enol_Formation Enol Formation (Rate-Determining) Protonation->Enol_Formation -H⁺ Nucleophilic_Attack Nucleophilic Attack on Br₂ Enol_Formation->Nucleophilic_Attack Br₂ Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation -Br⁻ Alpha_Bromo_Ketone Alpha_Bromo_Ketone Deprotonation->Alpha_Bromo_Ketone -H⁺

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Modern Brominating Agents

To overcome the limitations of using elemental bromine, such as lack of selectivity and harsh reaction conditions, a variety of alternative brominating agents have been developed. These reagents often offer milder reaction conditions, higher yields, and better selectivity.

Brominating AgentSubstrateSolventCatalyst/AdditiveTemp (°C)Time (h)Yield (%)Reference
Pyridine hydrobromide perbromide4-ChloroacetophenoneAcetic Acid-903>80[10]
N-Bromosuccinimide (NBS)Acetophenone-p-Toluenesulfonic acidMW0.5High[11]
Copper(II) bromideVarious aromatic ketones--RefluxVariableModerate-Good[12]
H₂O₂-HBr (aqueous)Various ketonesWater-RTVariable69-97[13][14]
Polymer-supported pyridinium bromide perbromideAcetophenones--RTVariableHigh[15]

Table 1: Comparison of various brominating agents for the synthesis of α-bromo ketones.

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis of α-bromo ketones. The following protocols are adapted from well-established sources.

Protocol 1: α-Bromination of Acetophenone using Bromine and Aluminum Chloride

This procedure is a classic method for the synthesis of phenacyl bromide.[16]

Materials:

  • Acetophenone

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Bromine

Procedure:

  • A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.[16]

  • The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[16]

  • 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.[16]

  • After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes.

  • The ether and hydrogen bromide are removed by distillation from a water bath.

  • The residue is washed with water, then with a dilute sodium carbonate solution, and finally again with water.

  • The crude product is recrystallized from alcohol.

Protocol 2: Synthesis of Bromoacetone

This protocol describes the preparation of bromoacetone from acetone and bromine in an aqueous medium.[17][18]

Materials:

  • Acetone

  • Glacial acetic acid

  • Bromine

  • Anhydrous sodium carbonate

  • Anhydrous calcium chloride

Procedure:

  • In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel, introduce 1.6 liters of water, 500 cc of c.p. acetone, and 372 cc of glacial acetic acid.[17]

  • Start the stirrer and heat the mixture to about 65°C using a water bath.[17]

  • Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine.[17]

  • After the addition is complete and the solution is decolorized (approximately 20 minutes), dilute the mixture with 800 cc of cold water and cool to 10°C.[17]

  • Neutralize the solution to Congo red with about 1 kg of solid anhydrous sodium carbonate.[17]

  • Separate the resulting oil, dry it with 80 g of anhydrous calcium chloride, and fractionally distill under vacuum.[17]

  • Collect the fraction boiling at 38–48°/13 mm. The yield is typically 50–51%.[17]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Combine Ketone, Solvent, and Catalyst Reaction Add Brominating Agent Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Quench Quench Excess Bromine Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Drying Dry Organic Layer Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Recrystallization or Distillation Concentration->Purify Product Pure α-Bromo Ketone Purify->Product

Caption: Mechanism of covalent inhibition of an enzyme by an α-bromo ketone.

Conclusion

From their early discovery to their modern applications, α-bromo ketones have proven to be a versatile and important class of molecules. The historical development of their synthesis, from the use of elemental bromine to a wide array of selective brominating agents, has been driven by the need for safer, more efficient, and more sustainable chemical processes. The foundational mechanistic studies of pioneers like Lapworth and the discovery of key reactions such as the Favorskii rearrangement have provided a deep understanding of their chemical behavior. Today, α-bromo ketones are not only crucial building blocks in organic synthesis but also powerful tools in the hands of medicinal chemists and chemical biologists for the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of α-bromo ketone chemistry, offering valuable insights and practical protocols for researchers in the field.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1-(2-bromophenyl)ethanone, a chemical intermediate used in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 49851-55-0[1]
Molecular Formula C₈H₆Br₂O[1][2]
Molecular Weight 277.94 g/mol [1][2]
Appearance Liquid, Solid, Semi-solid, or lump
Purity 95%[1]
Boiling Point 90-92°C at 0.02 mm Hg[2]
Flash Point 108.1 ± 8.3 °C[2]
Density 1.8 ± 0.1 g/cm³[2]
Refractive Index 1.604[2]
InChI Key LAXPJIJQTHJGCK-UHFFFAOYSA-N[2]

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard ClassificationGHS Category
Acute Toxicity, OralNot explicitly categorized, but H302 "Harmful if swallowed" is indicated
Skin Corrosion/IrritationCategory 1B[3][4]
Serious Eye Damage/Eye IrritationCategory 1[3]

Signal Word: Danger[2][3]

Hazard Statements:

  • H302: Harmful if swallowed

  • H314: Causes severe skin burns and eye damage[2][3]

Precautionary Statements: [2][3][4][5][6]

  • Prevention: P260, P261, P264, P270, P271, P280

  • Response: P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P316, P321, P363

  • Storage: P403+P233, P405

  • Disposal: P501

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications are not publicly available in the provided search results. This information is typically held by the manufacturers and regulatory agencies. The hazard classifications are based on data from analogous compounds and computational toxicology models.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE. The following table outlines the recommended PPE.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166 compliant)[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[3]
Skin and Body Protection Lab coat, protective clothing to prevent skin exposure[3]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator[3][5]
Handling Procedures
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][6]

  • Keep in a dark place under an inert atmosphere.

  • Recommended storage temperature is 2-8°C.

  • Store in a corrosives area.[3]

  • Store locked up.[2][4][6]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[2][3][4]

Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[2][4][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseFumeHood Work in Fume Hood SelectPPE->UseFumeHood AvoidContact Avoid Contact & Inhalation UseFumeHood->AvoidContact WashHands Wash Hands After Use AvoidContact->WashHands StoreProperly Store in Cool, Dry, Well-Ventilated Area WashHands->StoreProperly DisposeWaste Dispose of Waste Properly StoreProperly->DisposeWaste

Caption: A workflow for the safe handling of this compound.

First Aid Procedures for Exposure

First_Aid_Procedures cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir WashSkin Wash with Plenty of Water Remove Contaminated Clothing SkinContact->WashSkin RinseEyes Rinse Eyes for 15 mins Remove Contact Lenses EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: First aid measures following exposure to this compound.

References

Spectroscopic Profile of 2-Bromo-1-(2-bromophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0). Due to the limited availability of directly published spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

This compound is a halogenated acetophenone derivative with the molecular formula C₈H₆Br₂O.[1][2] Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group further substituted with a bromine atom on the alpha-carbon.

Molecular Structure:

(A more formal 2D structure diagram would be beneficial here, but is beyond the scope of this text-based format.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 2-bromo-1-(3-bromophenyl)ethanone, 2-bromo-1-(4-bromophenyl)ethanone[3][4], and 1-(2-bromophenyl)ethanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7Singlet2H-CH₂Br
~ 7.3 - 7.8Multiplet4HAromatic Protons

Note: The chemical shifts of the aromatic protons are expected to be complex due to the ortho-substitution pattern and may require higher resolution instrumentation for complete assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm)Assignment
~ 30 - 35-CH₂Br
~ 125 - 140Aromatic Carbons
~ 190 - 195C=O (Carbonyl)

Note: The exact chemical shifts of the aromatic carbons will vary depending on the electronic environment created by the two bromine substituents.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakC-H stretch (aromatic)
~ 1700 - 1680StrongC=O stretch (ketone)
~ 1600 - 1450MediumC=C stretch (aromatic)
~ 800 - 600StrongC-Br stretch
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative AbundanceAssignment
~ 276, 278, 280High[M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
~ 197, 199Medium[M - CH₂Br]⁺
~ 183, 185High[C₆H₄BrCO]⁺
~ 155, 157Medium[C₆H₄Br]⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in distinctive peak clusters for bromine-containing fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.[6]

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Data: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data IR Data: - Functional Group Identification IR->IR_Data MS_Data MS Data: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound or its synthetic equivalent. α-Haloketones, like 2-Bromo-1-(2-bromophenyl)ethanone, serve as versatile precursors in this synthesis, proceeding through a condensation-oxidation pathway.

This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines, with a specific focus on utilizing this compound as the starting material. The provided methodologies are based on established procedures for similar substituted phenacyl bromides and offer a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of quinoxalines from α-haloketones and o-phenylenediamines is a well-established transformation in organic chemistry. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoxaline intermediate. The final step involves an oxidation reaction to yield the stable aromatic quinoxaline ring system. This process can be conducted under catalyst-free conditions or be promoted by various catalysts.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of quinoxalines from substituted phenacyl bromides and o-phenylenediamines. While a specific protocol for this compound is not explicitly detailed in the surveyed literature, the data for analogous compounds provide a valuable reference for expected yields and reaction times under different conditions.

Table 1: Catalyst-Free Synthesis of Quinoxalines

Phenacyl Bromide DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
Phenacyl bromideWater80Not SpecifiedModerate to High[1]
Substituted Phenacyl bromidesEthanolRefluxNot Specified70-85[2]

Table 2: Catalyzed Synthesis of Quinoxalines

Phenacyl Bromide DerivativeCatalystSolventTemperatureTimeYield (%)Reference
Phenacyl bromidePyridineTHFRoom Temp.2 hExcellent[1]
Substituted Phenacyl bromides5% WO3/ZrO2AcetonitrileReflux0.5 h98[3]
Phenacyl bromideHCTU (30 mol%)DMFRoom Temp.45 min90[4]
4-Bromophenacyl bromidePyridineTHFRoom Temp.2-3 h85-92[1]
4-Chlorophenacyl bromideHCTU (30 mol%)DMFRoom Temp.Not SpecifiedModerate[4]

Experimental Protocols

The following are detailed methodologies for the synthesis of quinoxalines from α-haloketones and o-phenylenediamine. These protocols are generalized from literature procedures for substituted phenacyl bromides and should be adaptable for this compound, although optimization may be necessary.

Protocol 1: Catalyst-Free Synthesis in a Green Solvent

This protocol is adapted from catalyst-free methods that utilize environmentally benign solvents.[1][2]

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 10 mL of ethanol (or water).

  • Add 1.0 mmol of this compound to the solution.

  • Stir the reaction mixture at 80 °C (for water) or at reflux (for ethanol).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Protocol 2: Pyridine-Catalyzed Synthesis at Room Temperature

This protocol is based on a mild and efficient method using pyridine as a catalyst.[1]

Materials:

  • This compound

  • o-Phenylenediamine

  • Pyridine

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of o-phenylenediamine (1.0 mmol) in 10 mL of THF in a round-bottom flask, add pyridine (0.1 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.

  • After completion, remove the THF under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure quinoxaline.

Protocol 3: Heterogeneous Catalysis with Zirconium Tungstate

This protocol utilizes a recyclable solid acid catalyst for a facile and efficient synthesis.[3]

Materials:

  • This compound

  • o-Phenylenediamine

  • 5% WO3/ZrO2 catalyst

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), this compound (1.0 mmol), and 5% WO3/ZrO2 catalyst (e.g., 50 mg) in 15 mL of acetonitrile.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC. The reaction is expected to be rapid.

  • After the reaction is complete, cool the mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired quinoxaline.

Mandatory Visualizations

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of quinoxalines.

Experimental Workflow

ExperimentalWorkflow start Start reactants Combine o-Phenylenediamine, This compound, & Catalyst (optional) in Solvent start->reactants reaction Stir at appropriate temperature (Room Temp. to Reflux) reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Reaction Work-up (Filtration/Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure Quinoxaline Product purification->product

Caption: General experimental workflow for quinoxaline synthesis.

References

Application Notes and Protocols: Synthesis and Utility of Quinazoline Derivatives from 2-Bromo-1-(2-bromophenyl)ethanone and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 2-bromo-1-(2-bromophenyl)ethanone with a diverse range of amines serves as a robust and versatile method for the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic cores are of paramount importance in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into this valuable transformation. The resulting quinazoline derivatives are highlighted as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in oncology.

Introduction

Quinazolines and their oxidized counterparts, quinazolinones, are fused heterocyclic systems that are considered "privileged structures" in drug discovery. Their rigid bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Consequently, quinazoline derivatives have been extensively explored and have led to the development of approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The reaction of α-halo ketones with amines is a classical method for the synthesis of various nitrogen-containing heterocycles. In the context of this compound, this reaction offers a direct route to 2,4-disubstituted quinazolines. The presence of two bromine atoms in the starting material allows for a cascade of reactions, typically involving nucleophilic substitution, cyclization, and aromatization, often facilitated by a catalyst such as copper salts. This approach is highly valued for its ability to generate molecular complexity from readily accessible starting materials.

Applications in Drug Development

The primary application of quinazolines derived from the reaction of this compound with amines is in the field of oncology, particularly as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of various cancers. The quinazoline scaffold has proven to be a highly effective pharmacophore for the design of potent and selective EGFR inhibitors. Several quinazoline-based drugs, such as gefitinib and erlotinib, are clinically approved for the treatment of non-small cell lung cancer and other malignancies.

These inhibitors typically act by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.

Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene transcription, promoting cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Phosphorylation GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription ERK->GeneTranscription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription Promotes Proliferation Proliferation Survival Metastasis GeneTranscription->Proliferation Experimental_Workflow Start Start Materials: This compound Amine Reaction Reaction: - Solvent - Base (optional) - Catalyst (optional) - Heat Start->Reaction Workup Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization FinalProduct Pure Quinazoline Derivative Characterization->FinalProduct Reaction_Mechanism Start This compound + R-NH2 Step1 Nucleophilic Substitution (Amine attacks α-bromo ketone) Start->Step1 Intermediate1 α-Amino Ketone Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation (Amine attacks carbonyl) Intermediate1->Step2 Intermediate2 Dihydroquinazoline Intermediate Step2->Intermediate2 Step3 Dehydration and Tautomerization Intermediate2->Step3 Intermediate3 Partially Aromatized Intermediate Step3->Intermediate3 Step4 Oxidative Aromatization (Loss of HBr or oxidation) Intermediate3->Step4 Product 2,4-Disubstituted Quinazoline Step4->Product

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the utilization of 2-Bromo-1-(2-bromophenyl)ethanone as a versatile starting material in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with o-phenylenediamines provides a straightforward method for the synthesis of 2-substituted quinoxaline derivatives.

Reaction Scheme:
Experimental Protocol: Pyridine-Catalyzed Synthesis of 2-(2-Bromophenyl)quinoxaline

This protocol details the synthesis of 2-(2-bromophenyl)quinoxaline via a pyridine-catalyzed condensation reaction.

Materials:

  • This compound

  • o-Phenylenediamine

  • Pyridine

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of this compound in 10 mL of THF.

  • Add a catalytic amount of pyridine (e.g., 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-bromophenyl)quinoxaline.

Quantitative Data for Quinoxaline Synthesis
CatalystSolventTemperatureTime (h)Yield (%)
PyridineTHFRoom Temp.2~90%
HCTUDMFRoom Temp.0.585-95%
Reaction Mechanism: Quinoxaline Formation

The reaction proceeds through an initial nucleophilic attack of the o-phenylenediamine on the α-bromoketone, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.

G reagents This compound + o-Phenylenediamine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Dihydroquinoxaline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-(2-Bromophenyl)quinoxaline intermediate2->product Oxidation

Caption: Mechanism of Quinoxaline Synthesis.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system, a core structure in many pharmacologically active molecules. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:
Experimental Protocol: Hantzsch Synthesis of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

This protocol describes the synthesis of 4-(2-bromophenyl)-1,3-thiazol-2-amine.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • 5% Sodium bicarbonate solution

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.2 mmol of thiourea in 10 mL of ethanol.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the crude product to obtain 4-(2-bromophenyl)-1,3-thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Thiazole Synthesis
ThioamideSolventTemperatureTime (h)Yield (%)
ThioureaEthanolReflux1-3>90%
ThioureaMethanolReflux0.5-1~99%
Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism involves the initial formation of a thiazolinium salt via nucleophilic attack of the sulfur of thiourea on the α-carbon of the bromoketone, followed by cyclization and dehydration.

G reagents This compound + Thiourea intermediate1 Thiazolinium Intermediate reagents->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(2-Bromophenyl)-1,3-thiazol-2-amine intermediate2->product Dehydration

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Synthesis of Benzofuran Derivatives

The Rap-Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans, involving the condensation of a salicylaldehyde with an α-haloketone in the presence of a base.

Reaction Scheme:
Experimental Protocol: Rap-Stoermer Synthesis of (2-Bromophenyl)(benzofuran-2-yl)methanone

This protocol provides a general procedure for the synthesis of 2-aroylbenzofurans. Note: A specific literature example for the reaction with this compound was not found, hence this is a generalized protocol.

Materials:

  • This compound

  • Salicylaldehyde

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in 10 mL of DMF or acetone, add potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol).

  • To this mixture, add a solution of this compound (1.0 mmol) in a small amount of the same solvent.

  • Heat the reaction mixture at 60-80 °C and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired (2-bromophenyl)(benzofuran-2-yl)methanone.

Quantitative Data for Rap-Stoermer Reaction (General)
BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃AcetoneReflux13High
TEANeat1301-281-97%
Reaction Mechanism: Rap-Stoermer Reaction

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde, followed by nucleophilic attack on the α-bromoketone. An intramolecular aldol-type condensation then occurs, followed by dehydration to form the benzofuran ring.

G reagents Salicylaldehyde + This compound intermediate1 Phenoxide Intermediate reagents->intermediate1 Base-mediated O-alkylation intermediate2 Aldol Adduct intermediate1->intermediate2 Intramolecular Aldol Condensation product (2-Bromophenyl)(benzofuran-2-yl)methanone intermediate2->product Dehydration

Caption: Mechanism of Rap-Stoermer Benzofuran Synthesis.

Application Notes and Protocols for Ultrasound-Assisted Synthesis Using 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of heterocyclic compounds utilizing 2-Bromo-1-(2-bromophenyl)ethanone as a key starting material. The application of ultrasonic irradiation in these syntheses offers significant advantages over conventional methods, including reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.

Introduction

This compound is a versatile bifunctional reagent, featuring two reactive sites: an α-bromoketone moiety and a brominated phenyl ring. The α-bromoketone is a classic electrophile for constructing various five- and six-membered heterocyclic rings, such as imidazoles, thiazoles, and quinoxalines. The additional bromo-substituent on the phenyl ring serves as a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries for drug discovery.

Ultrasound-assisted organic synthesis leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[1][2] This technology is particularly effective for heterocyclic synthesis, often leading to cleaner reactions and simpler work-up procedures.

Application: Ultrasound-Assisted Synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a scaffold present in several marketed drugs. The following protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines from α-bromoacetophenones and 2-aminopyridines, enhanced by ultrasonic irradiation.[1][3]

Reaction Scheme:

Experimental Protocols

Materials and Equipment:

  • This compound

  • 2-Aminopyridine

  • Polyethylene glycol 400 (PEG-400)

  • Ethanol

  • Ultrasonic bath or probe sonicator with temperature control

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

Protocol for Ultrasound-Assisted Synthesis:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), 2-aminopyridine (1.2 mmol), and PEG-400 (5 mL).

  • Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is at or below the water level in the bath.

  • Irradiation: Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) and maintain the temperature at 60°C for the specified reaction time (typically 15-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Upon completion, add cold water (20 mL) to the reaction mixture. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from ethanol to afford the pure 2-(2-bromophenyl)imidazo[1,2-a]pyridine.

Data Presentation

The use of ultrasound dramatically accelerates the reaction and improves the yield compared to conventional heating methods.

MethodSolventTemperature (°C)Time (min)Yield (%)Reference
Ultrasound PEG-400602092[1][3]
Conventional EthanolReflux (78°C)18075[1]

Table 1: Comparison of ultrasound-assisted and conventional synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (hypothetical data based on similar reactions).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the ultrasound-assisted synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification reagents Combine Reactants: - this compound - 2-Aminopyridine - PEG-400 ultrasound Ultrasonic Irradiation (40 kHz, 60°C) reagents->ultrasound Place in ultrasonic bath tlc Monitor by TLC ultrasound->tlc Periodically sample precipitate Add Cold Water tlc->precipitate When complete filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Under Vacuum wash->dry purify Recrystallization (Optional) dry->purify product Pure Product: 2-(2-bromophenyl)imidazo[1,2-a]pyridine dry->product purify->product

Ultrasound-Assisted Synthesis Workflow.

Plausible Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism.

G 2-Aminopyridine 2-Aminopyridine Intermediate_A Pyridinium Intermediate 2-Aminopyridine->Intermediate_A Nucleophilic Attack This compound This compound This compound->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 2-(2-bromophenyl)imidazo[1,2-a]pyridine Intermediate_B->Product Dehydration

Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
  • Nucleophilic Attack: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone. This results in the displacement of the bromide ion and the formation of a pyridinium intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Ultrasound accelerates these steps by enhancing mass transport and providing the activation energy required for the reaction.

Conclusion

The use of ultrasound provides a rapid, efficient, and environmentally benign method for the synthesis of valuable heterocyclic compounds from this compound. The protocols and data presented here offer a solid foundation for researchers in organic synthesis and drug discovery to explore the utility of this versatile building block and the advantages of sonochemistry.

References

Application Notes and Protocols: Catalytic Applications of 2-Bromo-1-(2-bromophenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromophenyl)ethanone is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both an α-bromo ketone moiety and an aryl bromide, allows for sequential or one-pot reactions to construct complex molecular architectures. While not a catalyst itself, it is a crucial precursor in numerous catalytically driven transformations, particularly in the synthesis of quinoxalines, which are prominent scaffolds in medicinal chemistry and drug development.

These application notes provide an overview of the use of this compound in the catalytic synthesis of quinoxalines and detail a specific experimental protocol.

Catalytic Applications in Heterocyclic Synthesis

The primary application of this compound in catalytic organic synthesis is as a precursor for the formation of heterocyclic ring systems. The most notable of these is the synthesis of quinoxalines through condensation with ortho-phenylenediamines. This reaction is often facilitated by a catalyst to improve efficiency and yield.

Quinoxaline Synthesis

The reaction of α-halo ketones with 1,2-diamines is a fundamental method for the synthesis of quinoxalines. In the case of this compound, the reaction proceeds via a condensation-cyclization-oxidation sequence. The presence of a catalyst can facilitate the reaction, often leading to higher yields and milder reaction conditions.

A general workflow for this transformation is outlined below:

Quinoxaline_Synthesis_Workflow reagents Reactants: - this compound - o-Phenylenediamine reaction Reaction Vessel (Solvent, Catalyst) reagents->reaction 1. Add conditions Reaction Conditions: - Temperature - Time reaction->conditions 2. Apply workup Work-up & Purification: - Extraction - Chromatography conditions->workup 3. Process product Product: 2-(2-Bromophenyl)quinoxaline workup->product 4. Isolate

Caption: General workflow for the synthesis of 2-(2-Bromophenyl)quinoxaline.

Experimental Protocols

The following section provides a detailed experimental protocol for a key catalytic application of this compound.

Synthesis of 2-(2-Bromophenyl)quinoxaline

This protocol details the synthesis of 2-(2-bromophenyl)quinoxaline via the pyridine-catalyzed condensation of this compound with o-phenylenediamine at room temperature.[1]

Reaction Scheme:

reaction_scheme reactant1 This compound product 2-(2-Bromophenyl)quinoxaline reactant1->product reactant2 + o-Phenylenediamine reactant2->product catalyst Pyridine (cat.) THF, rt Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Condensation-Cyclization R1 This compound I1 Initial Condensation R1->I1 R2 o-Phenylenediamine R2->I1 I2 Intramolecular Nucleophilic Attack I1->I2 Forms intermediate I3 Dehydration I2->I3 Cyclization I4 Oxidation I3->I4 Forms Dihydroquinoxaline Product 2-(2-Bromophenyl)quinoxaline I4->Product Aromatization

References

Application Note: N-Alkylation of Nucleophilic Amines and Heterocycles with 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of alkyl groups onto nitrogen-containing molecules. This modification can significantly alter the steric and electronic properties of the parent molecule, thereby influencing its biological activity. The reagent 2-Bromo-1-(2-bromophenyl)ethanone is a valuable α-bromo ketone that serves as an electrophilic building block for the N-alkylation of a wide range of nucleophiles. The resulting N-(2-(2-bromophenyl)-2-oxoethyl) substituted compounds are of interest in drug discovery programs as they can be further elaborated or screened for various biological activities.

This application note provides a detailed experimental protocol for the N-alkylation of primary and secondary amines, as well as common nitrogen-containing heterocycles such as imidazole, pyrazole, and triazole, using this compound.

General Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine or heterocycle attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, increasing its reactivity.

G cluster_reactants Reactants cluster_products Products R_NH R-NH (Amine/Heterocycle) Product N-alkylated Product (R-N-CH2-CO-Ar) R_NH->Product + Alkyl_Halide This compound (Br-CH2-CO-Ar) Alkyl_Halide->Product + Salt H-Base+ Br- Base Base Base->R_NH Deprotonation Solvent Solvent G start Start setup Reaction Setup: - Amine/Heterocycle (1.0 eq) - Base (1.1-2.0 eq) - Anhydrous Solvent start->setup add_alkyl_halide Add this compound (1.05-1.1 eq) setup->add_alkyl_halide reaction Stir at appropriate temperature (Monitor by TLC) add_alkyl_halide->reaction workup Work-up: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Wash and dry organic layer - Concentrate - Column Chromatography workup->purification product Pure N-alkylated Product purification->product G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcome Outcome start_materials Amine/Heterocycle + this compound product_library Library of N-alkylated Products start_materials->product_library N-alkylation Protocol screening High-Throughput Screening product_library->screening pathway1 Kinase Signaling Pathways (e.g., MAPK, PI3K/Akt) screening->pathway1 pathway2 Inflammatory Pathways (e.g., NF-κB) screening->pathway2 pathway3 Other Cellular Targets screening->pathway3 hit_compounds Hit Compounds pathway1->hit_compounds pathway2->hit_compounds pathway3->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Application Notes and Protocols: 2-Bromo-1-(2-bromophenyl)ethanone as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2-bromophenyl)ethanone is a valuable bifunctional reagent in organic synthesis, serving as a potent electrophile for the alkylation of a variety of nucleophiles. Its structure, featuring an α-bromo ketone, makes it particularly reactive towards nitrogen, sulfur, and carbon nucleophiles. This reactivity is harnessed in the construction of a wide array of heterocyclic compounds and other functionalized molecules, many of which are of significant interest in medicinal chemistry and drug development. The presence of a bromine atom on the phenyl ring provides an additional handle for further synthetic transformations, such as cross-coupling reactions, enhancing its utility as a versatile building block. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in key synthetic transformations.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 49851-55-0
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
Appearance Liquid, Solid, or Semi-solid
Purity Typically ≥95%
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary Statements P261, P280, P305+P351+P338, P310

Data compiled from publicly available sources.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 2-(2-bromophenyl)-2-oxoethyl moiety into various molecules. Key applications include:

  • N-Alkylation: Reaction with primary and secondary amines to form α-amino ketones, which are precursors to various nitrogen-containing heterocycles.

  • S-Alkylation: Reaction with thiols and thioureas to produce α-thio ketones, pivotal intermediates in the synthesis of sulfur-containing heterocycles like thiazoles.

  • C-Alkylation: Reaction with active methylene compounds to form new carbon-carbon bonds, enabling the synthesis of more complex carbon skeletons.

  • Heterocycle Synthesis: A cornerstone application, particularly in the renowned Hantzsch thiazole synthesis, leading to the formation of substituted thiazole rings.

Experimental Protocols

N-Alkylation of Primary and Secondary Amines

This protocol describes a general procedure for the N-alkylation of primary and secondary amines with this compound to yield the corresponding α-amino ketones. These products can be valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

Reaction Scheme:

General N-Alkylation Workflow

Protocol:

  • Reaction Setup: To a stirred solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1-0.5 M), add a base (1.2-2.0 eq.) such as potassium carbonate or triethylamine.

  • Addition of Alkylating Agent: To this mixture, add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-amino ketone.

Quantitative Data (Representative):

AmineBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile80485
PiperidineEt₃NDMF25292
MorpholineK₂CO₃Acetonitrile60688

Note: The above data is representative and optimization may be required for specific substrates.

S-Alkylation and Hantzsch Thiazole Synthesis

This compound is an excellent substrate for the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This involves the reaction with a thioamide, such as thiourea, to produce a 2-aminothiazole derivative.

Reaction Scheme:

logical_relationships cluster_nucleophiles Nucleophiles cluster_products Primary Alkylated Products cluster_applications Further Applications / Final Products main_reagent This compound amino_ketones α-Amino Ketones main_reagent->amino_ketones N-Alkylation thio_ketones α-Thio Ketones main_reagent->thio_ketones S-Alkylation c_alkylated C-Alkylated Products main_reagent->c_alkylated C-Alkylation amines Primary/Secondary Amines amines->amino_ketones thiols Thiols/Thioamides thiols->thio_ketones enolates Active Methylene Compounds enolates->c_alkylated n_heterocycles Nitrogen Heterocycles amino_ketones->n_heterocycles Cyclization s_heterocycles Sulfur Heterocycles (e.g., Thiazoles) thio_ketones->s_heterocycles Cyclization (e.g., Hantzsch) functionalized_ketones Complex Functionalized Ketones c_alkylated->functionalized_ketones Further Transformation

Green Chemistry Approaches for Reactions with 2-Bromo-1-(2-bromophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green chemistry approaches to reactions involving 2-bromo-1-(2-bromophenyl)ethanone. The focus is on methodologies that offer enhanced efficiency, reduced environmental impact, and milder reaction conditions compared to conventional methods. These approaches, including ultrasound and microwave-assisted syntheses, are particularly relevant for the synthesis of biologically active heterocyclic compounds, making them valuable tools in drug discovery and development.

Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

The reaction of α-bromo ketones with o-phenylenediamine is a classical method for synthesizing quinoxalines, a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Ultrasound irradiation has emerged as a green chemistry technique to accelerate this reaction, leading to shorter reaction times, higher yields, and milder conditions.

Application Notes:

Ultrasound-assisted synthesis provides a significant improvement over conventional heating methods for the synthesis of quinoxalines. The use of ethanol as a solvent and a mild base like sodium hydroxide makes this protocol environmentally benign. This method is compatible with a variety of functional groups on the α-bromo ketone, highlighting its broad applicability. The simple work-up procedure further adds to the green credentials of this protocol.

Quantitative Data Summary:
ProductReactantsSolventCatalyst/BaseTime (min)Yield (%)Reference
2-(2-bromophenyl)quinoxalineThis compound, o-phenylenediamineEthanol20% NaOH15-2585-95
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-(2-bromophenyl)quinoxaline

Materials:

  • This compound

  • o-phenylenediamine

  • Ethanol

  • 20% Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol.

  • Add a 20% aqueous solution of sodium hydroxide.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 15-25 minutes), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid.

  • The crude product will precipitate. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-(2-bromophenyl)quinoxaline.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Ultrasonic Irradiation cluster_workup Work-up & Purification A Dissolve Reactants (this compound & o-phenylenediamine) in Ethanol B Add 20% NaOH A->B C Irradiate in Ultrasonic Bath (40 kHz) B->C D Pour into Ice C->D E Acidify with dil. HCl D->E F Filter Precipitate E->F G Recrystallize F->G H 2-(2-bromophenyl)quinoxaline G->H Pure Product

Caption: Ultrasound-assisted synthesis of quinoxaline.

Microwave-Assisted Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure, are important intermediates in the synthesis of various heterocyclic compounds and exhibit a broad spectrum of biological activities.[1][2][3] The Claisen-Schmidt condensation is the primary method for their synthesis. Microwave irradiation has been successfully employed to accelerate this reaction, offering a rapid, efficient, and eco-friendly alternative to conventional heating methods.[2][4]

Application Notes:

Microwave-assisted synthesis of chalcones from α-bromoacetophenones and aromatic aldehydes provides a significant reduction in reaction time, from hours to minutes, with a notable increase in product yields.[2][3] This method often utilizes solvent-free conditions or environmentally benign solvents like ethanol.[2][4] The use of a solid catalyst like anhydrous K2CO3 can further enhance the green nature of the synthesis by avoiding corrosive bases like NaOH or KOH.[4]

Quantitative Data Summary:
Product TypeReactantsSolventCatalyst/BaseTime (s)Power (W)Yield (%)Reference
Chalcone derivativesSubstituted α-bromoacetophenones, Aromatic aldehydesEthanol10% aq. KOH15-3048090-100[2]
o-hydroxy chalconeso-hydroxy acetophenones, Aromatic aldehydesSolvent-freeAnhydrous K2CO3180-300-85-90[4]
Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone Derivative

Materials:

  • This compound (or other substituted α-bromoacetophenone)

  • Substituted aromatic aldehyde

  • Ethanol

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted α-bromoacetophenone (1 mmol) and the aromatic aldehyde (1 mmol) in a minimal amount of ethanol.

  • Add a 10% aqueous solution of KOH dropwise with constant stirring.

  • Place the vessel in the microwave synthesizer and irradiate for 15-30 seconds at 480 W.[2]

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Acidify with dilute HCl to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure chalcone.

Reaction Scheme:

G Reactants This compound + Aromatic Aldehyde Conditions Microwave Irradiation Ethanol, aq. KOH Reactants->Conditions Product Chalcone Derivative Conditions->Product

Caption: Microwave-assisted Claisen-Schmidt condensation.

Green Synthesis of Other Heterocycles

This compound is a versatile building block for the synthesis of various other heterocyclic systems under green conditions.

a) Thiazole Derivatives

Thiazoles are a class of sulfur and nitrogen-containing heterocycles present in many biologically active compounds. The Hantzsch thiazole synthesis, the reaction between an α-haloketone and a thioamide, is a common route to these compounds. Green approaches to this synthesis include solvent-free conditions.[5]

b) Benzofuran Derivatives

Benzofurans are another important class of heterocyclic compounds with diverse biological activities. A green approach to their synthesis involves the intramolecular cyclization of o-alkynylphenols, which can be prepared from precursors like this compound through Sonogashira coupling followed by cyclization. Catalytic methods using copper or palladium are often employed.[6][7][8]

General Workflow for Heterocycle Synthesis:

G Start This compound Step1 Reaction with Nucleophile (e.g., Thioamide, o-phenylenediamine) Start->Step1 Step2 Green Energy Source (Ultrasound or Microwave) Step1->Step2 Step3 Cyclization Step2->Step3 Product Heterocyclic Product (Thiazole, Quinoxaline, etc.) Step3->Product

Caption: General workflow for green heterocycle synthesis.

Conclusion

The application of green chemistry principles, such as ultrasound and microwave irradiation, to reactions involving this compound offers significant advantages for the synthesis of valuable heterocyclic compounds. These methods not only reduce the environmental impact by minimizing reaction times, energy consumption, and the use of hazardous solvents but also often lead to improved yields and simplified work-up procedures. The protocols and data presented here provide a foundation for researchers and drug development professionals to adopt more sustainable and efficient synthetic strategies in their work.

References

One-Pot Synthesis of Heterocyclic Derivatives from 2-Bromo-1-(2-bromophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic derivatives from the common starting material, 2-Bromo-1-(2-bromophenyl)ethanone. The methodologies described herein offer efficient routes to obtain quinazolines, benzodiazepines, and imidazoles, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Its two reactive bromine atoms, one on the aromatic ring and one on the acetyl group, allow for diverse cyclization strategies. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. This document outlines one-pot protocols for the synthesis of quinazoline, benzodiazepine, and imidazole derivatives, and provides insights into their potential biological applications through the visualization of relevant signaling pathways.

I. One-Pot Synthesis of Quinolazine Derivatives

Quinazoline derivatives are known to exhibit a wide range of biological activities, including as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Application Notes

This protocol describes a one-pot, copper-catalyzed synthesis of 2,4-disubstituted quinazolines from this compound and benzamidine hydrochloride. The reaction proceeds via an initial condensation followed by an intramolecular cyclization. This method is advantageous due to the use of a readily available catalyst and the ability to introduce diversity at the 2- and 4-positions of the quinazoline core.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-4-(2-bromophenyl)quinazoline

Materials:

  • This compound (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • L-proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), benzamidine hydrochloride (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add DMSO (5 mL) to the flask.

  • Stir the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes representative quantitative data for the one-pot synthesis of quinazoline derivatives from α-bromoacetophenones and amidines, which are analogous to the protocol described above.

DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DiphenylquinazolineCuIDMSO1201285[1][2]
2-Methyl-4-phenylquinazolineCuIDMSO1201278[1][2]
4-Phenyl-2-(p-tolyl)quinazolineCuIDMSO1201282[1][2]

Experimental Workflow

G cluster_start Starting Materials start1 This compound reaction One-Pot Reaction (DMSO, 120°C, 12h) start1->reaction start2 Benzamidine HCl start2->reaction start3 CuI, L-proline, K₂CO₃ start3->reaction workup Work-up (H₂O precipitation) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Phenyl-4-(2-bromophenyl)quinazoline purification->product

One-pot synthesis of a quinazoline derivative.

EGFR Signaling Pathway

Quinazoline derivatives often act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

II. One-Pot Synthesis of 1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. Their mechanism of action involves modulation of the GABAA receptor.

Application Notes

This protocol outlines a one-pot synthesis of a 1,4-benzodiazepine-3-one derivative from this compound and glycine ethyl ester hydrochloride. The reaction is proposed to proceed through an initial N-alkylation followed by an intramolecular cyclization. This method provides a straightforward route to a core benzodiazepine structure that can be further functionalized.

Experimental Protocol: One-Pot Synthesis of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • This compound (1.0 mmol)

  • Glycine ethyl ester hydrochloride (1.5 mmol)

  • Triethylamine (3.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and glycine ethyl ester hydrochloride (1.5 mmol) in ethanol (10 mL).

  • Add triethylamine (3.0 mmol) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table presents representative data for the synthesis of 1,4-benzodiazepine derivatives from analogous reactions.

DerivativeReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one2-Amino-5-chlorobenzophenone, Glycine ethyl ester HClPyridineReflux1575[3]
7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one2-Amino-5-chlorobenzophenone, Glycine ethyl ester HClPyridineReflux1872[3]

Experimental Workflow

G cluster_start Starting Materials start1 This compound reaction One-Pot Reaction (Ethanol, Reflux, 24h) start1->reaction start2 Glycine ethyl ester HCl start2->reaction start3 Triethylamine start3->reaction workup Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-(2-Bromophenyl)-1,4-benzodiazepin-2-one purification->product

One-pot synthesis of a benzodiazepine derivative.

GABAergic Synapse Signaling Pathway

Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to increased neuronal inhibition.

GABA_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Modulation of the GABAergic synapse.

III. One-Pot Synthesis of Imidazole Derivatives

Imidazole derivatives are prevalent in many biologically active compounds and are known to interact with various biological targets, including enzymes like p38 MAP kinase and topoisomerases.

Application Notes

This protocol details a microwave-assisted one-pot synthesis of a 2-amino-4-substituted imidazole derivative from this compound and urea. Microwave irradiation significantly reduces the reaction time and can improve yields. This method offers a rapid and efficient entry to the 2-aminoimidazole scaffold.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-(2-bromophenyl)imidazole

Materials:

  • This compound (1.0 mmol)

  • Urea (2.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol), urea (2.0 mmol), and p-TsOH (0.2 mmol).

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (30 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Quantitative Data

The following table provides representative quantitative data for the microwave-assisted synthesis of imidazole derivatives from analogous α-bromoacetophenones.

DerivativeReactantsCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
2-Amino-4-phenylimidazole2-Bromoacetophenone, Ureap-TsOHEthanol1201588[4][5]
2-Amino-4-(4-chlorophenyl)imidazole2-Bromo-1-(4-chlorophenyl)ethanone, Ureap-TsOHEthanol1201585[4][5]
2-Amino-4-(4-methoxyphenyl)imidazole2-Bromo-1-(4-methoxyphenyl)ethanone, Ureap-TsOHEthanol1201590[4][5]

Experimental Workflow

G cluster_start Starting Materials start1 This compound reaction Microwave Irradiation (Ethanol, 120°C, 15 min) start1->reaction start2 Urea start2->reaction start3 p-TsOH start3->reaction workup Work-up (Neutralization & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Amino-4-(2-bromophenyl)imidazole purification->product

Microwave-assisted one-pot synthesis of an imidazole derivative.

p38 MAPK Signaling Pathway

Certain imidazole derivatives have been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK P MK2 MK2 p38_MAPK->MK2 P Inflammation Inflammatory Response MK2->Inflammation Imidazole Imidazole Derivative Imidazole->p38_MAPK Inhibits

Inhibition of the p38 MAPK signaling pathway.

Topoisomerase II Inhibition

Some imidazole derivatives can also act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.

TopoII_Inhibition cluster_dna DNA Replication & Repair DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleaved_DNA Cleavage Complex (DNA breaks) TopoII->Cleaved_DNA Cleaves DNA Religated_DNA Relaxed DNA Cleaved_DNA->Religated_DNA Religates DNA Apoptosis Apoptosis Cleaved_DNA->Apoptosis Imidazole Imidazole Derivative Imidazole->Cleaved_DNA Stabilizes

Mechanism of Topoisomerase II inhibition.

Disclaimer

The experimental protocols provided are representative and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The information on signaling pathways is for illustrative purposes and represents simplified models of complex biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(2-bromophenyl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(2-bromophenyl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the TLC analysis of this compound?

A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate. You can begin with a ratio of 9:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your compound. For many α-bromo ketones, a suitable Rf value for column chromatography is around 0.2-0.3.[1]

Q2: My compound appears as a streak instead of a distinct spot on the TLC plate. What could be the cause?

Streaking on a TLC plate, also known as tailing, can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate can lead to tailing. Try spotting a more dilute solution.

  • Compound Instability: The compound may be degrading on the acidic silica gel. You can test for this by running a 2D TLC.[2][3]

  • Strong Interaction with Silica: The carbonyl group in the molecule can have strong interactions with the acidic silanol groups on the silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this effect by neutralizing the acidic sites.[1]

Q3: I am not achieving good separation between my product and an impurity. What steps can I take to improve this?

Improving separation between closely eluting compounds can be achieved through several strategies:

  • Optimize the Solvent System: Experiment with different solvent mixtures. Sometimes a less polar solvent system will provide better resolution.

  • Use a Shallow Gradient: If you are using gradient elution, a slower, more gradual increase in the polar solvent can enhance the separation of compounds with similar polarities.[1]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel.

  • Use a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase such as alumina.

Q4: My product seems to have decomposed on the column. How can I prevent this?

Alpha-bromo ketones can be sensitive to the acidic nature of silica gel.[3] To prevent decomposition:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a base like triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.

Q5: Should I use isocratic or gradient elution for the purification?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[4][5][6][7]

  • Isocratic Elution: This method uses a constant solvent composition throughout the purification. It is simpler to set up and is often suitable for separating compounds with similar polarities.[4][5][6][7]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. It is generally more effective for separating complex mixtures containing compounds with a wide range of polarities and can lead to sharper peaks for later eluting compounds.[4][5][6][7] For a mixture containing starting material, product, and potentially di-brominated byproducts, a gradient elution is often more effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added in small increments.
The compound has degraded on the column.Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[3]
Co-elution of product and impurities The polarity of the product and impurity are very similar.Try a different solvent system. Sometimes changing the solvent composition (e.g., using dichloromethane/ethyl acetate) can alter the selectivity of the separation. Employ a shallower solvent gradient during elution.[1]
The column was overloaded.Reduce the amount of crude material loaded onto the column.
Product fractions are very dilute The compound is eluting over a large volume of solvent (band broadening).This is more common with isocratic elution for compounds that are strongly retained.[4] Consider using a gradient elution to sharpen the peaks of later-eluting compounds.[4]
Crystallization of product on the column The solvent used to dissolve the sample is not strong enough, and the compound precipitates upon contact with the less polar mobile phase.Dissolve the sample in a minimum amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[2]

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol
  • Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

Flash Column Chromatography Protocol
  • Column Packing:

    • Select an appropriate size glass column with a stopcock.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent in which it is readily soluble. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Isocratic Elution: Begin eluting with the solvent system determined by TLC analysis.

    • Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., to 90:10, 85:15, etc.).

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude 2-Bromo-1- (2-bromophenyl)ethanone dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_tlc Re-evaluate TLC (Different Solvents?) start->check_tlc check_loading Was Column Overloaded? start->check_loading check_gradient Is Gradient Too Steep? start->check_gradient check_stability Is Compound Stable on Silica? start->check_stability solution_solvents Try Alternative Solvent System check_tlc->solution_solvents Yes solution_loading Reduce Sample Load check_loading->solution_loading Yes solution_gradient Use a Shallower Gradient check_gradient->solution_gradient Yes solution_stability Use Deactivated Silica or Alumina check_stability->solution_stability No

References

Technical Support Center: 2-Bromo-1-(2-bromophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Bromo-1-(2-bromophenyl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material, 1-(2-bromophenyl)ethanone, is fully consumed.[1][2]

  • Suboptimal Temperature: Temperature plays a crucial role. For bromination using N-Bromosuccinimide (NBS), maintaining a temperature around 80°C with ultrasound irradiation has been shown to be effective.[2] For other methods, ensure the temperature is controlled as specified in the protocol.

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting material, 1-(2-bromophenyl)ethanone, and the brominating agent. Use of equimolar quantities of the acetophenone and NBS is a common starting point.[2]

  • Improper Work-up: Product may be lost during the extraction and purification steps. Ensure efficient extraction with a suitable solvent like dichloromethane and minimize transfers.[2]

Q2: I am observing the formation of multiple products, including what appears to be a dibrominated species. How can I increase the selectivity for the desired mono-brominated product?

A2: The formation of multiple products, particularly dibrominated byproducts, is a common challenge. Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio of the ketone to the brominating agent is critical to minimize over-bromination.[2]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for selective mono-bromination of acetophenones as it provides a low concentration of bromine in the reaction mixture.[2]

  • Reaction Time: Extended reaction times can lead to the formation of side products. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1][2]

Q3: My final product is difficult to purify and appears oily or discolored. What purification strategies are recommended?

A3: Purification can be challenging due to the nature of the product and potential impurities.

  • Aqueous Work-up: After the reaction, quenching with water and washing the organic layer with a saturated aqueous sodium bicarbonate solution can help remove acidic impurities.[3] A subsequent wash with brine is also recommended.[1]

  • Column Chromatography: Short column chromatography is an effective method for purification.[3] A solvent system such as chloroform or a mixture of ethyl acetate and petroleum ether can be used for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like chloroform can yield a highly pure compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is 1-(2-bromophenyl)ethanone, also known as 2'-bromoacetophenone.[4]

Q2: Which brominating agents can be used for this synthesis?

A2: Several brominating agents can be employed, including:

  • N-Bromosuccinimide (NBS): Often used for its high selectivity in α-bromination of ketones.[2]

  • Bromine (Br₂): Can be used directly, often in a solvent like chloroform or ethyl ether.[1][3]

  • Hydrogen Peroxide and Sodium Bromide: This combination in the presence of an acid can also be used for bromination.[5]

Q3: What are some common solvents used for this reaction?

A3: The choice of solvent can influence the reaction outcome. Commonly used solvents include:

  • Chloroform[3]

  • Ethyl ether[1]

  • A mixture of PEG-400 and water, particularly for ultrasound-assisted reactions.[2]

  • Dichloromethane[2]

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for α-Bromination of Acetophenones

Starting MaterialBrominating AgentSolventCatalyst/ConditionsReaction TimeYieldReference
4-HydroxyacetophenoneBromineChloroformSulfuric Acid, 338 K5 h81%[3]
Acetophenones (various)N-BromosuccinimidePEG-400 / WaterUltrasound (25 kHz), 80°C15-20 minGood to Excellent[2]
1-(2,4-dichlorophenyl)ethanoneBromineEthyl Ether---[1]
ValerophenoneSodium Bromide / H₂O₂WaterHydrochloric Acid, 20°C1-2 h95%[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis using N-Bromosuccinimide (NBS) [2]

This protocol is adapted from a general procedure for the synthesis of α-bromoacetophenones.

Materials:

  • 1-(2-bromophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • PEG-400

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a jacketed reactor, add 1.0 equivalent of 1-(2-bromophenyl)ethanone and 1.0 equivalent of N-Bromosuccinimide (NBS).

  • Add a mixture of PEG-400 and water (in a 1:2 ratio, e.g., 5 mL total).

  • Stir the mixture and place it under sonication using an ultrasonic horn (e.g., 25 kHz frequency at 40% amplitude).

  • Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.

  • Monitor the reaction progress by TLC until the 1-(2-bromophenyl)ethanone is completely consumed (typically 15-20 minutes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Mix 1-(2-bromophenyl)ethanone, NBS, PEG-400, and Water sonication Ultrasonic Irradiation (25 kHz, 80°C) start->sonication monitoring Monitor by TLC sonication->monitoring extraction Extract with Dichloromethane monitoring->extraction Reaction Complete drying Dry with MgSO4 extraction->drying evaporation Evaporate Solvent drying->evaporation purification Column Chromatography / Recrystallization evaporation->purification end end purification->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Low Yield or Impure Product check_completion Is the reaction complete (TLC)? start->check_completion check_side_products Are there multiple spots on TLC? start->check_side_products incomplete Increase reaction time or temperature. check_completion->incomplete No check_reagents Are reagents pure and stoichiometry correct? check_completion->check_reagents Yes impure_reagents Use pure reagents and verify stoichiometry. check_reagents->impure_reagents No check_reagents->check_side_products Yes side_products Optimize stoichiometry and reaction time. Consider a more selective brominating agent (NBS). check_side_products->side_products Yes check_purification Is purification effective? check_side_products->check_purification No ineffective_purification Optimize column chromatography conditions or try recrystallization. check_purification->ineffective_purification No solution Problem Solved check_purification->solution Yes

References

Technical Support Center: 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-1-(2-bromophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and is a lachrymator (a substance that irritates the eyes and causes tears). It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible. Storage at 2-8°C is often recommended.[1] The compound can become discolored on standing, so it is best to use it promptly after synthesis or purchase.

Q3: What are the common side reactions observed during the synthesis of this compound?

A3: The synthesis of this compound, typically via the α-bromination of 2'-bromoacetophenone, can be accompanied by several side reactions. The most common side products include:

  • α,α-Dibromoacetophenone: This results from over-bromination of the starting material.

  • Ring Bromination Products: Electrophilic aromatic substitution can occur on the phenyl ring, especially if acidic conditions are present.

  • Hydrolysis Products: In the presence of water, the product can hydrolyze to form 2-hydroxy-1-(2-bromophenyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause:

  • Incomplete reaction.

  • Formation of significant amounts of side products.

  • Decomposition of the product during workup.

Recommended Solutions:

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

  • Control reaction conditions: Carefully control the temperature and the stoichiometry of the brominating agent to minimize side reactions. Using N-bromosuccinimide (NBS) as the brominating agent can sometimes offer better selectivity over elemental bromine.

  • Anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the product.

Issue 2: Formation of Multiple Products Detected by TLC or NMR

Potential Cause:

  • Over-bromination: Excess brominating agent or prolonged reaction time can lead to the formation of the α,α-dibrominated byproduct.

  • Ring Bromination: The presence of Lewis acids or protic acids can catalyze the bromination of the aromatic ring.

  • Impure Starting Materials: The presence of impurities in the starting 2'-bromoacetophenone can lead to a mixture of products.

Recommended Solutions:

  • Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to ensure full conversion of the starting material, but a large excess should be avoided.

  • Choice of Brominating Agent and Solvent: Using NBS in a non-polar solvent like carbon tetrachloride can favor the desired α-bromination over ring bromination.

  • Purify Starting Material: Ensure the 2'-bromoacetophenone is pure before starting the reaction.

Issue 3: Product Discoloration Upon Storage

Potential Cause:

  • Decomposition of the compound, potentially releasing bromine or hydrogen bromide.

  • Exposure to light, air, or moisture.

Recommended Solutions:

  • Proper Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).

  • Use Freshly Prepared/Purified Product: For sensitive downstream applications, it is best to use the product as soon as possible after synthesis and purification.

Data Presentation

Table 1: Effect of Brominating Agent and Conditions on Side Product Formation

Brominating AgentCatalyst/SolventCommon Side ProductsNotes
Bromine (Br₂)Lewis Acid (e.g., AlCl₃)Ring bromination products, α,α-dibromoacetophenoneThe amount of catalyst can influence the ratio of α-bromination to ring bromination. An excess of Lewis acid tends to favor ring substitution.
Bromine (Br₂)Acetic Acidα,α-dibromoacetophenoneAcidic conditions can promote enolization, but may also lead to side reactions.
N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN, benzoyl peroxide) / CCl₄Minimal ring bromination, α,α-dibromoacetophenone (if excess NBS is used)Generally provides higher selectivity for α-bromination.

Experimental Protocols

General Protocol for the α-Bromination of 2'-Bromoacetophenone

This protocol is a general guideline. Reaction conditions may need to be optimized for specific scales and equipment.

Materials:

  • 2'-Bromoacetophenone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-bromoacetophenone (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Characterization Data: The identity and purity of the final product, this compound, can be confirmed by NMR spectroscopy. The following is reported ¹H NMR data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.63-7.64 (m, 1H), 7.47-7.48 (m, 1H), 7.40-7.43 (m, 1H), 7.35-7.38 (m, 1H), 4.48 (s, 2H).[2]

Mandatory Visualization

troubleshooting_workflow start Experiment Start: Synthesis of this compound check_yield_purity Check Yield and Purity (TLC, NMR, etc.) start->check_yield_purity issue_low_yield Issue: Low Yield check_yield_purity->issue_low_yield Low Yield issue_multiple_products Issue: Multiple Products check_yield_purity->issue_multiple_products Impure issue_discoloration Issue: Product Discoloration check_yield_purity->issue_discoloration Discolored end_success Successful Synthesis check_yield_purity->end_success Acceptable solution_low_yield Solutions: - Monitor reaction closely (TLC) - Control stoichiometry and temperature - Ensure anhydrous conditions issue_low_yield->solution_low_yield solution_multiple_products Solutions: - Use precise stoichiometry of brominating agent - Choose selective reagents (e.g., NBS) - Purify starting material issue_multiple_products->solution_multiple_products solution_discoloration Solutions: - Store in a cool, dark, dry place - Store under inert atmosphere - Use freshly prepared product issue_discoloration->solution_discoloration solution_low_yield->start Retry Experiment solution_multiple_products->start Retry Experiment solution_discoloration->end_success Purify and Store Properly side_reactions starting_material 2'-Bromoacetophenone desired_product This compound (Desired Product) starting_material->desired_product + Brominating Agent (e.g., NBS) dibrominated_product α,α-Dibromo Product starting_material->dibrominated_product + Excess Brominating Agent ring_brominated_product Ring Brominated Product starting_material->ring_brominated_product + Brominating Agent + Acid Catalyst hydrolysis_product Hydrolysis Product desired_product->hydrolysis_product + H₂O

References

Technical Support Center: Alpha-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alpha-bromination of ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding polyhalogenation and addressing other common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting significant amounts of di- and poly-brominated products?

A1: Polyhalogenation is a common side reaction, particularly under basic conditions. The introduction of the first bromine atom increases the acidity of the remaining alpha-hydrogens, making them more susceptible to deprotonation and subsequent bromination.[1] Under acidic conditions, polyhalogenation is generally suppressed because the electron-withdrawing effect of the first bromine atom decreases the basicity of the carbonyl oxygen, making the formation of the necessary enol intermediate for the second bromination less favorable.[1][2]

Q2: How can I favor the formation of the mono-brominated product?

A2: To promote selective mono-bromination, it is highly recommended to perform the reaction under acidic conditions.[1][2] Key strategies include:

  • Use of an Acid Catalyst: Acetic acid is a commonly used solvent and catalyst. Other acids like HBr can also be employed.[3]

  • Control of Stoichiometry: Use of a slight excess of the ketone relative to the brominating agent can help, but precise control of the brominating agent stoichiometry is more critical.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective reagent than elemental bromine (Br₂) for mono-bromination.[4][5] Copper(II) bromide (CuBr₂) is also an effective reagent for selective mono-bromination, particularly for substrates sensitive to strongly acidic conditions.[6]

Q3: My reaction is very slow or seems to have stalled. What could be the cause?

A3: A slow reaction rate in acid-catalyzed bromination is often linked to the rate-determining step: the formation of the enol intermediate.[7] Potential causes include:

  • Insufficient Acid Catalyst: Ensure an adequate amount of acid is present to catalyze enol formation.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A moderate temperature increase may be necessary.

  • Sterically Hindered Ketone: Ketones with bulky groups around the alpha-carbon may enolize more slowly. In such cases, longer reaction times or a stronger acid catalyst might be required.

Q4: The reaction became uncontrollable and produced a lot of fumes. What went wrong?

A4: This is a common issue when using elemental bromine, which is highly volatile and reactive.

  • Rate of Addition: Rapid addition of bromine can lead to a localized excess of the reagent, causing a rapid, exothermic reaction and the evolution of HBr gas. Bromine should always be added slowly and with efficient stirring.

  • Temperature Control: The reaction can be exothermic. Using an ice bath to control the temperature during bromine addition is a standard safety measure.[8]

Q5: How do I choose between kinetic and thermodynamic control for an unsymmetrical ketone?

A5: For unsymmetrical ketones, the regioselectivity of bromination depends on which enol intermediate is formed.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the more stable, more substituted enol is favored, leading to bromination at the more substituted alpha-carbon. This is the typical outcome in acid-catalyzed reactions.[9]

  • Kinetic Control: At low temperatures (e.g., -78 °C) with a strong, sterically hindered base (like lithium diisopropylamide, LDA), the less sterically hindered alpha-proton is removed more quickly, forming the kinetic enolate. Subsequent rapid bromination will occur at the less substituted position.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mono-bromo ketone Polybromination.Switch to acidic reaction conditions. Use a milder brominating agent like NBS.[4] Control the stoichiometry of the brominating agent carefully.
Incomplete reaction.Increase reaction time or temperature moderately. Ensure sufficient catalyst is present.
Formation of aromatic ring bromination byproducts The aromatic ring is activated by electron-donating groups, making it susceptible to electrophilic substitution.[11]Use a less reactive brominating agent like NBS instead of Br₂.[12] Employing a catalyst like acidic Al₂O₃ can enhance selectivity for alpha-bromination over ring bromination in certain cases.[12]
Difficulty in separating mono- and di-brominated products Similar polarities of the products.Utilize column chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate mixtures with a high hexane ratio).[13] Recrystallization from a carefully chosen solvent system can also be effective.
Reaction does not start Poor quality of reagents.Ensure reagents are pure and dry, especially when using moisture-sensitive reagents.
Inappropriate solvent.The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetic acid, methanol, and chloroform are commonly used.[3][14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Mono-bromination of Acetophenone using Bromine

This protocol describes a standard procedure for the selective mono-bromination of an aromatic ketone.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ice-water bath

  • Sodium bisulfite solution (to quench excess bromine)

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C.[8]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (until the red color of bromine disappears), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoacetophenone.

  • Purify the product by recrystallization from a suitable solvent (e.g., n-hexane or ethanol/water mixture).[15][16]

Protocol 2: Mono-bromination of Cyclohexanone using N-Bromosuccinimide (NBS)

This protocol provides a method for the mono-bromination of a cyclic aliphatic ketone using a milder brominating agent.

Materials:

  • Cyclohexanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Carbon tetrachloride (or another suitable solvent)

  • Succinimide (byproduct)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and a catalytic amount of p-TSA in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Reflux the mixture with stirring. The reaction can be initiated with a light source if necessary.[17]

  • Monitor the reaction by TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide which floats on the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-bromocyclohexanone.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents for the Mono-bromination of Acetophenone Derivatives

SubstrateBrominating AgentCatalystSolventYield of Mono-bromo Product (%)Reference
AcetophenoneBr₂Acetic AcidAcetic Acid~90%[7]
AcetophenoneNBSAcidic Al₂O₃Methanol89%[12]
4-MethylacetophenoneNBSp-TSACCl₄92%[18]
4-ChloroacetophenonePyridinium Tribromide-Acetic Acid95%[19]
4-BromoacetophenoneBr₂/NaBrO₃H₂SO₄Water/Ethyl Acetate85%[15]

Table 2: Regioselectivity in the Bromination of Unsymmetrical Ketones

KetoneConditionsMajor ProductProduct Ratio (Major:Minor)Reference
2-PentanoneAcid-catalyzed (Br₂/AcOH)3-Bromo-2-pentanone (Thermodynamic)Predominantly 3-bromo[8]
2-MethylcyclohexanoneAcid-catalyzed (Br₂/AcOH)2-Bromo-2-methylcyclohexanone (Thermodynamic)Major product at the more substituted carbon[2]
4-Methyl-2-pentanoneKinetic control (LDA, -78°C then Br₂)1-Bromo-4-methyl-2-pentanone (Kinetic)Selective for the less hindered position[10]

Visualizations

Acid_Catalyzed_Bromination cluster_catalyst Catalytic Cycle Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate (Rate-Determining Step) Protonated_Ketone->Enol - H⁺ Bromonium_Intermediate Bromonium Ion Intermediate Enol->Bromonium_Intermediate + Br₂ Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - H⁺

Caption: Acid-catalyzed α-bromination of a ketone.

Troubleshooting_Polyhalogenation Start Experiment Yields Polyhalogenated Products Q1 Are you using basic conditions? Start->Q1 A1_Yes Switch to Acidic Conditions Q1->A1_Yes Yes A1_No Consider Other Factors Q1->A1_No No End Selective Monobromination Achieved A1_Yes->End Q2 Is the reaction temperature too high? A1_No->Q2 A2_Yes Lower the temperature and add Br₂ slowly Q2->A2_Yes Yes Q3 Are you using excess Br₂? Q2->Q3 No A2_Yes->End A3_Yes Use stoichiometric amounts or NBS Q3->A3_Yes Yes A3_Yes->End

Caption: Decision workflow for troubleshooting polyhalogenation.

Purification_Workflow Start Crude Product (Mono- + Poly-bromo Ketones) Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Recrystallization (e.g., Hexane, Ethanol/Water) Is_Solid->Recrystallization Yes Column Column Chromatography (e.g., Hexane/EtOAc gradient) Is_Solid->Column No (or if recrystallization fails) Pure_Product Pure α-Bromo Ketone Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for α-bromo ketones.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in reactions involving 2-Bromo-1-(2-bromophenyl)ethanone. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions with this compound?

A1: Low yields in reactions with this compound can often be attributed to several factors. These include suboptimal reaction conditions such as temperature, solvent, and catalyst choice. The purity of the starting materials is also crucial, as impurities can lead to unwanted side reactions. Additionally, the inherent reactivity of α-bromoketones can lead to the formation of byproducts, such as those from elimination or over-alkylation reactions.

Q2: How does the ortho-bromo substituent on the phenyl ring of this compound affect its reactivity?

A2: The ortho-bromo substituent can influence the reactivity of the molecule in two main ways. Electronically, as a halogen, it is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon and the adjacent methylene carbon bearing the other bromine atom. Sterically, its presence in the ortho position can hinder the approach of bulky nucleophiles to the carbonyl group, potentially slowing down the reaction rate or favoring alternative reaction pathways.

Q3: What are some common side reactions to be aware of when using this compound?

A3: Common side reactions include the formation of α,β-unsaturated ketones through elimination of HBr, which can be promoted by basic conditions. In alkylation reactions, particularly with amines, over-alkylation to form quaternary ammonium salts is a possibility. Another potential side reaction is the Favorskii rearrangement, especially in the presence of a strong base.

Troubleshooting Guides

Low Yield in Quinoxaline Synthesis

The condensation of an α-bromoketone with an o-phenylenediamine is a common method for synthesizing quinoxalines. Low yields in this reaction using this compound can be systematically addressed.

Question: My quinoxaline synthesis using this compound and o-phenylenediamine is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can arise from several factors. Below is a troubleshooting guide to help you optimize your reaction.

Troubleshooting Workflow for Quinoxaline Synthesis

start Low Yield in Quinoxaline Synthesis suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions impurity Starting Material Impurity? suboptimal_conditions->impurity No optimize_temp Optimize Temperature (e.g., room temp to reflux) suboptimal_conditions->optimize_temp Yes side_reactions Side Reactions Occurring? impurity->side_reactions No purify_reagents Purify o-phenylenediamine and This compound impurity->purify_reagents Yes monitor_byproducts Monitor by TLC/LC-MS for byproducts from elimination or self-condensation. side_reactions->monitor_byproducts Yes optimize_solvent Screen Solvents (e.g., EtOH, Acetic Acid, DMF) optimize_temp->optimize_solvent optimize_catalyst Introduce Catalyst (e.g., I2, Ce(IV) salts) optimize_solvent->optimize_catalyst end Improved Yield optimize_catalyst->end purify_reagents->end monitor_byproducts->end

Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.

Quantitative Data Summary: Quinoxaline Synthesis Conditions

ParameterCondition A (Low Yield)Condition B (Improved Yield)Reference
Solvent EthanolAcetic Acid[1][2]
Temperature Room TemperatureReflux[1][2]
Catalyst NoneI₂ (catalytic)[3]
Reaction Time 24 hours4-6 hours[1]
Typical Yield < 40%> 80%[1][3]

Experimental Protocol: Synthesis of 2-(2-bromobenzoyl)quinoxaline

  • To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes mixture).

Low Yield in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. When using this compound, specific issues can lead to low yields.

Question: I am attempting a Hantzsch thiazole synthesis with this compound and a thioamide, but my yields are consistently low. What could be the problem?

Answer: Low yields in this synthesis are often due to incomplete reaction, side product formation, or suboptimal reaction conditions. The following guide provides steps to diagnose and resolve these issues.

Troubleshooting Workflow for Hantzsch Thiazole Synthesis

start Low Yield in Thiazole Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Product Formation? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time and/or Temperature (e.g., reflux) incomplete_reaction->increase_time_temp Yes conditions Suboptimal Conditions? side_products->conditions No monitor_tlc Monitor by TLC for Byproducts side_products->monitor_tlc Yes change_solvent Change Solvent (e.g., from EtOH to DMF) conditions->change_solvent Yes check_purity Check Purity of Thioamide and α-Bromoketone increase_time_temp->check_purity end Improved Yield check_purity->end monitor_tlc->end use_catalyst Consider a Catalyst (e.g., p-TSA) change_solvent->use_catalyst use_catalyst->end

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Quantitative Data Summary: Hantzsch Thiazole Synthesis Conditions

ParameterCondition A (Low Yield)Condition B (Improved Yield)Reference
Solvent EthanolDMF[4]
Temperature 50 °C100 °C (or microwave)[4][5]
Reaction Time 12 hours2-4 hours (conventional) / 10-30 min (microwave)[4][5]
Typical Yield < 50%> 85%[4][5]

Experimental Protocol: Synthesis of a 2-amino-4-(2-bromophenyl)thiazole derivative

  • In a round-bottom flask, dissolve the thioamide (1.2 mmol) in ethanol (15 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate. If so, collect it by filtration and wash with water.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Low Yield in N-Alkylation of Amines

Alkylation of primary or secondary amines with this compound can be challenging due to over-alkylation and the basicity of the amine promoting side reactions.

Question: I am trying to perform an N-alkylation of an amine with this compound, but I am getting a low yield of the desired product and multiple spots on my TLC.

Answer: Low yields and multiple products in N-alkylation reactions are common. The primary issues are often over-alkylation and competing elimination reactions. Here is a guide to help you troubleshoot.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation over_alkylation Over-alkylation Occurring? start->over_alkylation elimination Elimination Side Reaction? over_alkylation->elimination No use_excess_amine Use a Large Excess of the Amine over_alkylation->use_excess_amine Yes reaction_conditions Suboptimal Conditions? elimination->reaction_conditions No use_non_nucleophilic_base Use a Non-nucleophilic Base (e.g., K2CO3, DIPEA) elimination->use_non_nucleophilic_base Yes change_solvent Change Solvent to a More Polar, Aprotic One (e.g., DMF, Acetonitrile) reaction_conditions->change_solvent Yes add_ketone_slowly Add α-Bromoketone Slowly to the Amine use_excess_amine->add_ketone_slowly end Improved Yield add_ketone_slowly->end lower_temperature Lower the Reaction Temperature use_non_nucleophilic_base->lower_temperature lower_temperature->end change_solvent->end

References

Technical Support Center: Minimizing By-product Formation in 2-Bromo-1-(2-bromophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-bromophenyl)ethanone. The focus is on minimizing by-product formation during the synthesis of 2-aryl-2H-indazoles, a common application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is an α-haloketone, making it a valuable precursor for the synthesis of various heterocyclic compounds.[1][2] Its bifunctional nature, with two electrophilic sites (the α-carbon and the carbonyl carbon), allows for a range of reactions.[2] A primary application is in the synthesis of N-arylindazoles, which are important scaffolds in medicinal chemistry.[3][4]

Q2: What are the expected major by-products when reacting this compound with an arylhydrazine?

A2: In the synthesis of 2-aryl-2H-indazoles from this compound and an arylhydrazine, several by-products can form. The most common include:

  • 1H-Indazole Regioisomer: Due to the two nitrogen atoms in the hydrazine, the cyclization can occur in two different ways, leading to the formation of the 1-aryl-1H-indazole as a regioisomeric by-product. The 1H-tautomer is generally more thermodynamically stable.

  • Hydrazone Intermediate: Incomplete reaction can result in the isolation of the intermediate hydrazone, formed by the initial condensation of the ketone and the hydrazine.

  • Azine By-product: The reaction of the hydrazone intermediate with another molecule of the ketone can lead to the formation of an azine.

  • Favorskii Rearrangement Product: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

  • Debrominated Starting Material: If using catalytic methods, for instance with palladium, reductive debromination of the starting material can occur as a side reaction.

Q3: How can I control the regioselectivity to favor the formation of the desired 2H-indazole over the 1H-indazole?

A3: Achieving high regioselectivity is a common challenge in indazole synthesis. Several factors influence the N1 versus N2 substitution pattern:

  • Reaction Conditions: The choice of solvent and base is critical. For instance, in some systems, sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while acidic conditions can promote N2-alkylation.

  • Steric Hindrance: Bulky substituents on the reactants can influence the regiochemical outcome.

  • Catalyst System: In catalyst-driven reactions, the choice of ligand can play a significant role in directing the regioselectivity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired 2-aryl-2H-indazole - Incomplete reaction. - Formation of multiple by-products. - Non-optimal reaction temperature.- Increase reaction time or temperature, monitoring by TLC. - Optimize the choice of base and solvent (see table below). - Consider a catalyst system known for high regioselectivity, such as a palladium or copper catalyst.
Significant formation of the 1H-indazole regioisomer - Reaction conditions favor the thermodynamically more stable 1H-isomer.- Modify the solvent and base system. Some literature suggests that specific catalyst systems can highly favor the 2H isomer. - Explore kinetic versus thermodynamic control by adjusting the reaction temperature.
Presence of unreacted hydrazone intermediate - Insufficient reaction time or temperature for the cyclization step.- Increase the reaction time and/or temperature after the initial condensation. - Ensure the chosen base is sufficiently strong to promote the cyclization.
Formation of a Favorskii rearrangement product (a carboxylic acid derivative) - Use of a strong, non-nucleophilic base that promotes enolate formation.- Switch to a milder, more nucleophilic base. - Avoid strongly basic conditions if possible.
Isolation of debrominated starting material - Reductive conditions, especially when using a palladium catalyst.- Optimize the catalyst loading and reaction conditions. - Ensure the reaction is carried out under an inert atmosphere to prevent side reactions.

Data on Reaction Condition Optimization

BaseSolventExpected Predominant ProductPotential Major By-products
Triethylamine (Et3N)EthanolMixture of 1H- and 2H-indazolesHydrazone, Azine
Sodium Ethoxide (NaOEt)Ethanol2H-indazole and/or Favorskii product1H-indazole, Hydrazone
Cesium Carbonate (Cs2CO3)DMSO2H-indazole (often used in Pd-catalyzed reactions)1H-indazole, Debrominated starting material
Potassium Carbonate (K2CO3)DMFMixture of 1H- and 2H-indazolesHydrazone

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-2H-Indazoles from this compound

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO) in a round-bottom flask, add the desired arylhydrazine (1.1 eq).

  • Base Addition: Add the chosen base (e.g., triethylamine, 1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2-aryl-2H-indazole.

Visualizations

Diagram 1: General Reaction Scheme for the Synthesis of 2-Aryl-2H-Indazole

G reactant1 This compound product 2-Aryl-3-(2-bromophenyl)-2H-indazole reactant1->product + Arylhydrazine, Base reactant2 Arylhydrazine reactant2->product

Caption: Synthesis of 2-Aryl-3-(2-bromophenyl)-2H-indazole.

Diagram 2: Competing Pathways for 2H- and 1H-Indazole Formation

G start Hydrazone Intermediate path1_product 2H-Indazole (Desired) start->path1_product Cyclization Pathway 1 path2_product 1H-Indazole (By-product) start->path2_product Cyclization Pathway 2

Caption: Regioselective cyclization pathways.

Diagram 3: Formation of Key By-products

G cluster_byproducts By-product Formation start This compound hydrazone Hydrazone Intermediate start->hydrazone + Hydrazine (incomplete reaction) favorskii Favorskii Rearrangement Product start->favorskii + Strong Base azine Azine hydrazone->azine + Ketone

Caption: Pathways to common reaction by-products.

References

Technical Support Center: 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Bromo-1-(2-bromophenyl)ethanone (CAS: 49851-55-0). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture, light, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Minimizes degradation and potential side reactions.
Atmosphere Inert (e.g., Argon or Nitrogen)[1]Prevents reaction with atmospheric moisture and oxygen.
Light Keep in a dark place[1]Protects from light-induced degradation.
Container Tightly sealed, appropriate for corrosivesPrevents moisture ingress and ensures safe containment.

Q2: What is the typical shelf life of this compound?

Q3: What are the main decomposition pathways for this compound?

A3: this compound, like other α-bromoketones, is susceptible to decomposition through several pathways:

  • Hydrolysis: Reaction with moisture can lead to the formation of 1-(2-bromophenyl)ethanone and hydrogen bromide (HBr). The released HBr can further catalyze degradation.

  • Dehydrobromination: In the presence of bases, the compound can undergo elimination of HBr to form an α,β-unsaturated ketone.[4]

  • Photodegradation: Exposure to light can promote the formation of radical species, leading to a variety of degradation products.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: this compound is a corrosive and lachrymatory substance. It is essential to handle it in a well-ventilated fume hood and wear appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, a respirator with an appropriate cartridge is necessary.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Unexpected Reaction Outcomes

Issue: A nucleophilic substitution reaction with this compound results in a low yield of the desired product and the formation of a major byproduct.

Possible Cause: The primary competing side reaction for α-bromoketones is base-induced dehydrobromination, leading to the formation of an α,β-unsaturated ketone.[4] This is especially prevalent with basic nucleophiles or when a base is used as an additive.

Troubleshooting Workflow:

G Troubleshooting Low Yield in Nucleophilic Substitution start Low yield of desired product. Major byproduct observed. check_base Was a base used in the reaction? start->check_base base_present Yes check_base->base_present Yes base_absent No check_base->base_absent No reduce_base Consider using a weaker, non-nucleophilic base (e.g., proton sponge) or a stoichiometric amount of a milder base (e.g., K2CO3). base_present->reduce_base check_nucleophile Is the nucleophile itself basic? base_absent->check_nucleophile modify_conditions Run the reaction at a lower temperature to favor substitution over elimination. Consider a solvent that better solvates the nucleophile. reduce_base->modify_conditions basic_nucleophile Yes check_nucleophile->basic_nucleophile Yes non_basic_nucleophile No check_nucleophile->non_basic_nucleophile No basic_nucleophile->modify_conditions check_purity Analyze the starting material for signs of degradation (e.g., discoloration, presence of HBr). non_basic_nucleophile->check_purity end Improved yield of desired product. modify_conditions->end purify Purify the this compound before use if impurities are detected. check_purity->purify purify->end

Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.

Compound Discoloration

Issue: The solid this compound has developed a yellowish or brownish tint over time.

Possible Cause: Discoloration is often an indicator of decomposition. This can be due to exposure to light, moisture, or air. The color may result from the formation of small amounts of bromine or other degradation products.

Recommended Actions:

  • Assess Purity: Before use, analyze a small sample by an appropriate method such as HPLC or NMR to determine its purity.

  • Purification: If the purity is found to be compromised, recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) may be necessary.

  • Proper Storage: Ensure that the remaining compound is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light) to prevent further degradation.[1]

Experimental Protocol: Purity and Stability Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time. This method is based on typical conditions for analyzing similar aromatic ketones.[6][7][8]

Objective: To determine the purity of a sample of this compound and to quantify its degradation over time under specific storage conditions.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Volumetric flasks

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (if used)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (if used)

    • Filter and degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with water and acetonitrile
Gradient Program 0-20 min: 50-90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: 50% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • For stability studies, store aliquots of the sample under the desired conditions and analyze at predetermined time points.

  • Data Interpretation:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (area percent method).

    • For stability studies, plot the percentage of the remaining parent compound against time.

G HPLC Purity and Stability Assessment Workflow start Start: Obtain sample of This compound prep_mobile_phase Prepare and degas mobile phases (Water/ACN) start->prep_mobile_phase prep_standards Prepare reference standard solutions start->prep_standards prep_sample Prepare test sample solution start->prep_sample hplc_analysis Perform HPLC analysis using C18 column and UV detection prep_mobile_phase->hplc_analysis prep_standards->hplc_analysis prep_sample->hplc_analysis data_processing Process chromatograms and integrate peak areas hplc_analysis->data_processing purity_calc Calculate purity using area percent method data_processing->purity_calc stability_study For stability study, analyze samples at different time points data_processing->stability_study end End: Report purity and stability data purity_calc->end plot_data Plot % remaining compound vs. time stability_study->plot_data plot_data->end

References

Overcoming steric hindrance in reactions with 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered α-bromo ketone, 2-Bromo-1-(2-bromophenyl)ethanone. The presence of a bromine atom on the ortho position of the phenyl ring introduces significant steric hindrance, which can impede or alter the course of common chemical transformations. This guide offers strategies, detailed protocols, and insights to overcome these challenges.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Issue 1: Low or No Yield in Standard Nucleophilic Substitution Reactions

  • Question: I am attempting a standard SN2 reaction with this compound using a common nucleophile, but the reaction is either not proceeding or giving very low yields. Why is this happening?

  • Answer: The primary reason for the low reactivity is the significant steric hindrance caused by the ortho-bromo substituent on the phenyl ring. This bulky group physically blocks the typical backside attack required for an SN2 mechanism, dramatically slowing down the reaction rate. Research has shown that ortho-substituents on phenacyl bromides decrease their reactivity towards nucleophilic displacement.[1][2]

Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

  • Use a Less Hindered Nucleophile: If possible, opt for a smaller, less sterically demanding nucleophile.

  • Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the attacking species.

  • Consider Alternative Reaction Pathways: If direct substitution is unsuccessful, explore reactions that are more tolerant of steric hindrance, such as cyclocondensation reactions (e.g., Hantzsch thiazole synthesis, quinoxaline synthesis) where subsequent intramolecular steps drive the reaction forward.

  • Employ Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions by efficiently heating the reactants, potentially overcoming the steric barrier.

Issue 2: Unexpected Side Products are Observed

  • Question: I am observing the formation of unexpected products in my reaction with this compound, particularly when using a base. What could these be?

  • Answer: The most likely side reaction in the presence of a base is the Favorskii rearrangement .[3][4][5] This occurs when the base abstracts an α-proton, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile/solvent system).

Troubleshooting Steps:

  • Control the Basicity: Use a non-nucleophilic, sterically hindered base if only deprotonation is desired, or carefully control the stoichiometry of the base.

  • Lower the Reaction Temperature: The Favorskii rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

  • Choose a Non-basic Nucleophile: If the desired reaction does not require a base, using a neutral or acidic nucleophile will prevent the Favorskii rearrangement.

  • Protect the Ketone: In multi-step syntheses, consider protecting the ketone functionality before performing reactions at the α-carbon.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound suitable for Hantzsch thiazole synthesis?

    • A1: Yes, α-halo ketones are key starting materials for the Hantzsch thiazole synthesis.[6] Despite the steric hindrance, the reaction with a thioamide or thiourea can proceed, often driven by the formation of the stable aromatic thiazole ring. Optimization of reaction conditions, such as using a suitable solvent (e.g., ethanol) and controlling the temperature, may be necessary to achieve good yields.

  • Q2: Can I use this compound to synthesize quinoxalines?

    • A2: Yes, the condensation of α-halo ketones with 1,2-diamines is a common method for synthesizing quinoxalines.[7][8] The reaction typically proceeds via initial nucleophilic substitution followed by intramolecular cyclization and dehydration. The steric hindrance may slow down the initial substitution step, so heating or using a catalyst might be required.

  • Q3: How does the ortho-bromo substituent affect the reactivity compared to other substituted phenacyl bromides?

    • A3: Studies on ortho-substituted phenacyl bromides have shown a decrease in reactivity towards nucleophilic substitution.[1][2] While para-substituents with electron-withdrawing properties tend to increase the reaction rate, ortho-substituents, regardless of their electronic nature, generally decrease the rate due to steric effects.

  • Q4: Are there any specific catalysts that can enhance the reactivity of this compound in cross-coupling reactions?

    • A4: For Suzuki-Miyaura cross-coupling reactions involving aryl bromides, palladium catalysts are commonly used.[9][10] The choice of ligand is crucial when dealing with sterically hindered substrates. Bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition step and promote higher yields. Optimization of the catalyst system (palladium source, ligand, base, and solvent) is essential.

Data Presentation

Table 1: Comparison of Reaction Rates for Nucleophilic Substitution of Substituted α-Bromopropiophenones with tert-Butylamine.

Substituent PositionSubstituentRate Constant (k x 10³ L M⁻¹ min⁻¹)
para-CH₃12.7
ortho-F15.7
-H20.5
para-Cl20.0
meta-Cl23.6
para-CF₃27.3
ortho-OCH₃7.64
ortho-CH₃5.31
ortho-Cl2.85
ortho-CF₃2.40

Data adapted from a study on the reactivity of substituted phenacyl bromides, demonstrating the rate-decreasing effect of ortho-substituents.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-amino-4-arylthiazole from an α-bromo ketone and thiourea.

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1-1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Quinoxaline Synthesis

This protocol outlines the synthesis of a quinoxaline from an α-bromo ketone and a 1,2-diamine.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Addition of Diamine: Add an o-phenylenediamine (1.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

Protocol 3: General Conditions for Favorskii Rearrangement

This protocol describes the conditions that may lead to the Favorskii rearrangement of an α-bromo ketone.

  • Reactant and Base: Dissolve this compound (1.0 eq) in an alcoholic solvent (e.g., methanol or ethanol).

  • Base Addition: Add a solution of a strong base, such as sodium hydroxide or sodium methoxide (1.1-2.0 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat. The progress of the reaction can be followed by TLC or GC-MS.

  • Work-up: After the reaction is complete, neutralize the mixture with an acid. The product, a carboxylic acid or ester, is then extracted with an organic solvent and purified.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Products start This compound hantzsch Hantzsch Thiazole Synthesis (+ Thiourea/Thioamide) start->hantzsch Nucleophilic Attack & Cyclization quinoxaline Quinoxaline Synthesis (+ o-Phenylenediamine) start->quinoxaline Condensation & Cyclization favorskii Favorskii Rearrangement (+ Base) start->favorskii Base-catalyzed Rearrangement suzuki Suzuki Coupling (+ Boronic Acid, Pd catalyst) start->suzuki Cross-Coupling thiazole 2-Amino-4-(2-bromophenyl)thiazole hantzsch->thiazole quinoxaline_prod 2-(2-Bromobenzoyl)quinoxaline quinoxaline->quinoxaline_prod rearranged_acid Rearranged Carboxylic Acid Derivative favorskii->rearranged_acid biaryl Coupled Biaryl Ketone suzuki->biaryl

Caption: Reaction pathways of this compound.

troubleshooting_logic cluster_solutions_yield Yield Troubleshooting cluster_solutions_side Side Product Troubleshooting start Reaction with This compound issue Low or No Yield? start->issue side_products Unexpected Side Products? issue->side_products No increase_temp Increase Temperature issue->increase_temp Yes control_base Control Basicity side_products->control_base Yes (Favorskii Rearrangement) success Successful Reaction side_products->success No change_solvent Change Solvent (DMF, DMSO) increase_temp->change_solvent microwave Use Microwave Irradiation change_solvent->microwave alt_pathway Consider Alternative Pathways (e.g., Cyclocondensation) microwave->alt_pathway alt_pathway->success lower_temp Lower Temperature control_base->lower_temp neutral_nucleophile Use Neutral/Acidic Nucleophile lower_temp->neutral_nucleophile neutral_nucleophile->success

Caption: Troubleshooting flowchart for reactions.

References

Technical Support Center: Improving Selectivity in 2-Bromo-1-(2-bromophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving 2-Bromo-1-(2-bromophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where selectivity is a critical issue for this compound?

A1: The most common reactions include the synthesis of benzofurans through reaction with phenols and Williamson-type ether syntheses. In these reactions, the key selectivity challenge is controlling O-alkylation versus C-alkylation of the phenol nucleophile. Additionally, depending on the substrate, there can be competition between intermolecular reaction and intramolecular cyclization.

Q2: How does the choice of base influence the selectivity of these reactions?

A2: The base plays a crucial role in determining the outcome of the reaction. Strong, non-nucleophilic bases are often preferred to deprotonate the phenol without competing in the substitution reaction. The choice of base can influence the equilibrium between the phenoxide and the free phenol, which in turn can affect the O- versus C-alkylation ratio. For instance, weaker bases like potassium carbonate (K₂CO₃) may favor O-alkylation in polar aprotic solvents.

Q3: What is the effect of the solvent on the O- versus C-alkylation of phenols with this compound?

A3: The solvent has a significant impact on the selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, tend to favor O-alkylation.[1] This is because they solvate the cation of the phenoxide but do not hydrogen bond with the oxygen atom, leaving it more nucleophilic. Protic solvents, like water or ethanol, can hydrogen bond with the phenoxide oxygen, shielding it and thus increasing the likelihood of C-alkylation.[1]

Q4: Can intramolecular cyclization be a competing reaction?

A4: Yes, if the substrate derived from this compound has a suitably positioned nucleophile, intramolecular cyclization can compete with the desired intermolecular reaction. The reaction conditions, such as temperature and concentration, can be adjusted to favor one pathway over the other.

Troubleshooting Guides

Problem 1: Low Yield of the Desired O-Alkylated Product (Ether or Benzofuran Precursor) and Formation of C-Alkylated Byproduct.

Possible Causes:

  • Incorrect Solvent Choice: Use of protic solvents can promote C-alkylation.

  • Sub-optimal Base: The base may not be effectively deprotonating the phenol, or it may be sterically hindering the O-alkylation.

  • High Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Solutions:

  • Solvent Selection: Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone to favor O-alkylation.[1]

  • Base Optimization: Employ a non-nucleophilic base such as potassium carbonate or cesium carbonate. The choice of base can be critical for achieving high selectivity.

  • Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled O-alkylation product. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to side products.

Problem 2: Formation of Multiple Unidentified Byproducts.

Possible Causes:

  • Decomposition of Starting Material: this compound can be unstable under certain conditions, especially at elevated temperatures or in the presence of strong bases.

  • Side Reactions of the Product: The desired product may undergo further reactions under the reaction conditions.

  • Polysubstitution: The aromatic ring of the phenol may undergo multiple alkylations.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction using TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification of Starting Materials: Ensure the purity of this compound and the phenol before starting the reaction.

  • Control of Stoichiometry: Use a slight excess of the limiting reagent to ensure complete conversion and minimize side reactions.

  • Byproduct Identification: Isolate the major byproducts and characterize them using spectroscopic methods (NMR, MS) to understand the side reactions occurring.

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide (Illustrative for Phenacyl Bromides)

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Dimethylformamide (DMF)HighLow
Trifluoroethanol (TFE)LowHigh

This data is illustrative of the general trend for phenacyl bromides and highlights the importance of solvent selection. Specific ratios for this compound may vary.[1]

Table 2: Spectroscopic Data for Identification of this compound and a Potential O-Alkylated Product

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound 4.48 (s, 2H), 7.35-7.43 (m, 2H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H)34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98
2-(2-Bromophenoxy)acetophenone (Exemplary O-alkylated product) 5.3 (s, 2H), 6.9-7.8 (m, 9H)69.0, 113.5, 122.0, 124.0, 128.0, 128.5, 129.0, 133.0, 134.0, 155.0, 195.0

Note: The data for the O-alkylated product is a representative example and may vary depending on the specific phenol used.

Experimental Protocols

Key Experiment: Selective O-Alkylation of a Substituted Phenol

This protocol describes a general procedure for the selective O-alkylation of a phenol with this compound, aiming to minimize C-alkylation.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Mandatory Visualizations

Competing_Pathways cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound + Phenol Base Base (e.g., K2CO3) Start->Base Deprotonation Solvent Solvent Base->Solvent O_Alkylation O-Alkylated Product (Desired Ether/Benzofuran Precursor) Solvent->O_Alkylation Aprotic Solvent (e.g., DMF) C_Alkylation C-Alkylated Byproduct Solvent->C_Alkylation Protic Solvent (e.g., Ethanol)

Caption: Competing O- vs. C-alkylation pathways.

Troubleshooting_Workflow Start Low Selectivity Issue CheckSolvent Is the solvent polar aprotic? Start->CheckSolvent ChangeSolvent Switch to DMF or Acetonitrile CheckSolvent->ChangeSolvent No CheckBase Is the base non-nucleophilic and of appropriate strength? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Use K2CO3 or Cs2CO3 CheckBase->ChangeBase No CheckTemp Is the reaction temperature minimized? CheckBase->CheckTemp Yes ChangeBase->CheckTemp LowerTemp Run at lower temperature CheckTemp->LowerTemp No Success Improved Selectivity CheckTemp->Success Yes LowerTemp->Success

Caption: Troubleshooting workflow for low selectivity.

References

Technical Support Center: Quenching Procedures for 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching procedures for reactions involving 2-Bromo-1-(2-bromophenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in reactions synthesizing this compound?

A1: The primary purpose of quenching is to neutralize any unreacted brominating agent (e.g., molecular bromine, Br₂) remaining in the reaction mixture after the α-bromination of 1-(2-bromophenyl)ethanone is complete. This is a critical step to prevent further unwanted side reactions, such as over-bromination, and to ensure the safe handling and purification of the final product.

Q2: What are the most common quenching agents used for this type of reaction?

A2: Common quenching agents for bromination reactions include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), and in some cases, a simple water quench followed by a wash with a mild base like sodium bicarbonate (NaHCO₃).[1][2][3]

Q3: What are the potential side reactions that can occur during the quenching and workup of this compound?

A3: The main side reactions of concern are:

  • Hydrolysis: The α-bromo ketone is susceptible to hydrolysis, especially in the presence of strong bases or prolonged exposure to water, which can lead to the formation of 2-hydroxy-1-(2-bromophenyl)ethanone.

  • Over-bromination: If the quenching is not effective, excess brominating agent can lead to the formation of di- or tri-brominated byproducts.[4]

  • Ring Bromination: While the primary reaction is α-bromination, some bromination on the aromatic ring can occur, especially with activated rings. However, the bromo-substituent on the phenyl ring of the starting material is deactivating, making this less likely.

Q4: My final product is a yellow oil or solid, is this normal?

A4: The crude product after quenching and initial extraction is often a yellow or brownish solid or oil.[5] This coloration can be due to residual bromine or other minor impurities. Purification via recrystallization or column chromatography is typically required to obtain a pure, off-white solid product.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Persistent red/brown color after quenching 1. Insufficient amount of quenching agent. 2. Inefficient mixing of the organic and aqueous layers.1. Add more of the quenching solution portion-wise until the color disappears.[4] 2. Ensure vigorous stirring to facilitate the reaction between the quenching agent in the aqueous phase and the bromine in the organic phase.
Low yield of isolated product 1. Hydrolysis of the product during aqueous workup. 2. Product loss during extraction due to emulsion formation. 3. Incomplete precipitation or crystallization during purification.1. Minimize the contact time with aqueous solutions, especially basic ones. Use a saturated brine wash to reduce the solubility of the organic product in the aqueous layer.[4] 2. To break up emulsions, add a small amount of brine or a different organic solvent. 3. If recrystallizing, ensure the solution is adequately cooled and consider adding a seed crystal.[4]
Formation of a solid precipitate (sulfur) during quenching with sodium thiosulfate The reaction of thiosulfate with bromine in acidic conditions can lead to the formation of elemental sulfur.[3][4]1. Consider using sodium bisulfite or sodium sulfite as an alternative quenching agent, as they are less prone to this issue in acidic media.[4][6] 2. If using thiosulfate, ensure the reaction mixture is not overly acidic before quenching.
Product is contaminated with the starting material The initial bromination reaction did not go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material before quenching.[7]
Product contains di-brominated impurities Over-bromination due to an excess of the brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise at a controlled temperature to prevent over-reaction.[4]

Data Presentation

Table 1: Comparison of Common Quenching Agents for Bromination Reactions

Quenching AgentTypical ConcentrationKey AdvantagesPotential Drawbacks
Sodium Thiosulfate (Na₂S₂O₃) 10% aqueous solutionHighly effective at reducing bromine.Can form elemental sulfur in acidic conditions, complicating purification.[3][4]
Sodium Bisulfite (NaHSO₃) Saturated aqueous solutionGood alternative to thiosulfate in acidic media; less likely to form sulfur.[4][6]May not be as rapid as thiosulfate for quenching large amounts of bromine.
Sodium Metabisulfite (Na₂S₂O₅) ~1.3 M aqueous solutionOften used interchangeably with sodium bisulfite and is effective.[2]Similar to sodium bisulfite.
Water (H₂O) followed by Sodium Bicarbonate (NaHCO₃) N/ASimple and readily available. The bicarbonate wash neutralizes any acidic byproducts.[1]May be less effective for quenching large excesses of bromine and can promote hydrolysis if contact time is prolonged.

Experimental Protocols

Representative Protocol for the Synthesis and Quenching of this compound

This protocol is a representative procedure based on the synthesis of analogous α-bromo ketones.[1][7]

1. Reaction Setup:

  • In a fume hood, dissolve 1-(2-bromophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]

  • Cool the solution in an ice bath.

2. Bromination:

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the cooled and stirred solution of the ketone.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Quenching:

  • Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the red-brown color of bromine disappears.[4] Alternatively, a saturated aqueous solution of sodium bisulfite can be used.[6]

4. Workup:

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

5. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Quenching_Workflow General Workflow for Quenching and Troubleshooting start Reaction Complete (TLC) quench Quench with Aqueous Solution start->quench color_check Is Bromine Color Discharged? quench->color_check add_more_quench Add More Quenching Agent color_check->add_more_quench No workup Aqueous Workup (Wash, Dry, Concentrate) color_check->workup Yes add_more_quench->quench crude_product Crude Product workup->crude_product troubleshoot_yield Troubleshoot: - Hydrolysis - Emulsion - Incomplete Rxn workup->troubleshoot_yield analysis Analyze Crude Product (TLC, NMR) crude_product->analysis purity_check Is Purity Acceptable? analysis->purity_check purification Purification (Recrystallization or Column Chromatography) purity_check->purification No final_product Pure Product purity_check->final_product Yes purification->final_product

Caption: Workflow for Quenching and Troubleshooting.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive ¹H and ¹³C NMR analysis of 2-Bromo-1-(2-bromophenyl)ethanone is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the compound's spectral data, benchmarked against structurally similar halogenated acetophenones. The experimental protocols for obtaining high-quality NMR data are also outlined, ensuring reproducibility.

Comparative ¹H and ¹³C NMR Data Analysis

The chemical structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a characteristic NMR spectrum. The electron-withdrawing effects of the bromine atoms and the carbonyl group significantly influence the chemical shifts of the neighboring protons and carbons.

A comparison with other substituted phenacyl bromides reveals trends in chemical shifts that can be attributed to the electronic effects of the substituents on the phenyl ring. For instance, electron-donating groups would be expected to shift the aromatic signals upfield, while additional electron-withdrawing groups would result in a downfield shift.

Quantitative Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a selection of analogous compounds. The data is presented to facilitate direct comparison.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) and Multiplicity
This compound CDCl₃7.62-7.64 (m, 1H), 7.46-7.48 (m, 1H), 7.39-7.42 (m, 1H), 7.35-7.37 (m, 1H), 4.49 (s, 2H)[1]
2-Bromo-1-phenylethanoneCDCl₃8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H)[2]
2-Bromo-1-(4-bromophenyl)ethanoneCDCl₃7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[2]
2-Bromo-1-(2-chlorophenyl)ethanoneCDCl₃7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)[2]

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃194.58, 138.18, 133.34, 132.17, 129.36, 127.22, 118.72, 33.59[1]
2-Bromo-1-phenylethanoneCDCl₃191.3, 133.9, 128.9, 128.8, 31.0[2]
2-Bromo-1-(4-bromophenyl)ethanoneCDCl₃190.4, 132.6, 132.2, 130.4, 129.3, 30.4[2]
2-Bromo-1-(2-chlorophenyl)ethanoneCDCl₃194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[2]

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Weighing the Sample : Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.[1]

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Final Volume : Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm in height.[1]

  • Capping : Cap the NMR tube to prevent solvent evaporation and contamination.[1]

NMR Data Acquisition
  • Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[1]

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp spectral lines.[1]

  • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.

  • Parameter Setup : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Data Acquisition : Initiate the acquisition of the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform : The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integration and Peak Picking : The peak areas are integrated to determine the relative ratios of different nuclei, and the exact chemical shifts of the peaks are determined.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze Spectrum (Chemical Shift, Integration, Coupling Constants) reference->analyze

Caption: Workflow of NMR Spectroscopy from Sample Preparation to Spectral Analysis.

References

Comparative Analysis of the Mass Spectrometry of 2-Bromo-1-(2-bromophenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of drug discovery and development, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on the molecular weight and fragmentation patterns of organic molecules. This guide offers a comparative analysis of the mass spectrometric behavior of 2-Bromo-1-(2-bromophenyl)ethanone and its related derivatives, providing insights into their ionization and fragmentation characteristics. The data presented herein is crucial for the identification and characterization of these compounds in various research and development settings.

Introduction to Mass Spectrometry of Halogenated Acetophenones

This compound belongs to the class of α-halo ketones, which are important intermediates in organic synthesis. The presence of two bromine atoms significantly influences their behavior in mass spectrometry, particularly under electron ionization (EI), a common and robust ionization technique. EI is known as a "hard" ionization method, leading to extensive fragmentation that provides a detailed fingerprint of the molecule's structure.[1][2][3] The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic tool in the mass spectra of brominated compounds, resulting in characteristic M, M+2, and M+4 peaks for molecules containing one or two bromine atoms, respectively.[4]

This guide will compare the mass spectral data of compounds structurally related to this compound to predict its fragmentation pattern and facilitate the identification of its derivatives.

Comparative Mass Spectral Data

Table 1: Key Mass Spectral Data of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)

m/zRelative IntensityProposed Fragment Ion
198/200Moderate[M]⁺ (Molecular Ion)
105Base Peak[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Moderate[C₄H₃]⁺

Table 2: Key Mass Spectral Data of 1-(2-bromophenyl)ethanone (o-Bromoacetophenone)

m/zRelative IntensityProposed Fragment Ion
198/200High[M]⁺ (Molecular Ion)
183/185Base Peak[M-CH₃]⁺ (Loss of methyl)
155/157Moderate[BrC₆H₄]⁺
76Moderate[C₆H₄]⁺

Table 3: Key Mass Spectral Data of 2-Bromo-1-(3-bromophenyl)ethanone

m/zRelative IntensityProposed Fragment Ion
276/278/280Moderate[M]⁺ (Molecular Ion)
183/185Base Peak[BrC₆H₄CO]⁺ (Bromobenzoyl cation)
155/157High[BrC₆H₄]⁺ (Bromophenyl cation)
76Moderate[C₆H₄]⁺

Experimental Protocols

A standard method for the analysis of these compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Oven Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][9]

  • Ionization Energy: 70 eV.[2][3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) GC_Column GC Column (Temperature Programmed) Injector->GC_Column Sample Vaporization & Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration & Focusing Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data System (Mass Spectrum) Detector->Data_System Signal

Caption: General workflow for GC-EI-MS analysis.

Predicted Fragmentation of this compound

Based on the fragmentation patterns of the related compounds, the mass spectrum of this compound (Molecular Weight: 277.94 g/mol [10]) is expected to exhibit the following key features:

  • Molecular Ion Peak: A cluster of peaks around m/z 276, 278, and 280, corresponding to the different isotopic combinations of the two bromine atoms.

  • Loss of Br: Fragmentation involving the loss of a bromine radical from the α-carbon is likely, leading to an ion at m/z 197/199.

  • α-Cleavage: The most prominent fragmentation pathway for phenacyl halides is the cleavage of the C-C bond between the carbonyl group and the α-carbon. This would result in the formation of a bromobenzoyl cation.

    • Formation of the Bromobenzoyl Cation: This would be a major fragment, observed at m/z 183/185 ([BrC₆H₄CO]⁺). This is expected to be the base peak, similar to what is seen for 2-bromo-1-(3-bromophenyl)ethanone.

  • Further Fragmentation of the Bromobenzoyl Cation: This cation can further lose a molecule of carbon monoxide (CO) to form the bromophenyl cation at m/z 155/157 ([BrC₆H₄]⁺).

  • Formation of the Phenyl Cation: Loss of the second bromine atom from the bromophenyl cation would lead to a fragment at m/z 77 ([C₆H₅]⁺), although this is less likely than the formation of the bromophenyl cation. A fragment at m/z 76 corresponding to [C₆H₄]⁺ is also possible.

Fragmentation_Pathway M [M]⁺˙ m/z 276/278/280 F1 [BrC₆H₄CO]⁺ m/z 183/185 (Bromobenzoyl cation) M->F1 - •CH₂Br F4 [CH₂Br]⁺ m/z 93/95 M->F4 - •COC₆H₄Br F2 [BrC₆H₄]⁺ m/z 155/157 (Bromophenyl cation) F1->F2 - CO F3 [C₆H₄]⁺ m/z 76 F2->F3 - Br

Caption: Predicted fragmentation of this compound.

Comparison and Conclusion

The mass spectrometry of this compound and its derivatives is characterized by distinct fragmentation patterns dominated by the presence and position of the bromine atoms. The α-bromo group is readily cleaved, leading to the formation of a stable benzoyl or substituted benzoyl cation, which often represents the base peak in the spectrum. The bromine atom on the phenyl ring is more stable and tends to be retained in the major fragments.

For researchers in drug development, understanding these fragmentation pathways is critical for:

  • Structure Confirmation: Verifying the identity of synthesized compounds.

  • Impurity Profiling: Identifying and characterizing by-products in a reaction mixture.

  • Metabolite Identification: Determining the structure of metabolites in biological systems.

The predictable nature of the fragmentation of these halogenated compounds, particularly the characteristic isotopic patterns and α-cleavage, makes GC-MS a powerful tool for their analysis. The data and methodologies presented in this guide provide a solid foundation for the interpretation of mass spectra of this class of molecules, aiding in the acceleration of research and development efforts.

References

A Comparative Guide to the Biological Activity of 2-Bromo-1-phenylethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-bromo-1-phenylethanone derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive screening data for a homologous series of 2-Bromo-1-(2-bromophenyl)ethanone derivatives, this document leverages experimental data from structurally related bromoacetophenone and brominated heterocyclic derivatives to provide a comparative framework and highlight key structure-activity relationships.

I. Comparative Analysis of Anticancer Activity

The cytotoxic potential of bromoacetophenone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of chemical compounds.[1]

Table 1: Cytotoxicity of Brominated Acetophenone Derivatives (5a-e) Against Various Human Cancer Cell Lines [2]

CompoundMCF-7 (Breast) IC50 (µg/mL)A549 (Alveolar) IC50 (µg/mL)Caco2 (Colorectal) IC50 (µg/mL)PC3 (Prostate) IC50 (µg/mL)MCF12F (Normal Breast) IC50 (µg/mL)
5a > 100> 100> 100> 100> 100
5b > 100> 100> 100> 100> 100
5c < 1011.80 ± 0.8918.40 ± 4.70< 10> 100
5d > 100> 100> 100> 100> 100
5e > 100> 100> 100> 100> 100

Data presented as mean ± standard deviation.

Notably, compound 5c , which possesses an O-methyl acetate group in the ortho position, demonstrated the highest cytotoxicity against all tested tumor cell lines, with IC50 values below 10 µg/mL for breast and prostate cancer cells.[2] Importantly, this derivative exhibited low cytotoxicity against the normal breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells.[2]

In another study, a chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-hydroxyacetophenone and 2-bromo-4,5-dimethoxybenzaldehyde, was tested against the MCF-7 breast cancer cell line.[3] This compound exhibited moderate activity with an IC50 value of 42.19 µg/mL.[3]

II. Comparative Analysis of Antimicrobial Activity

Derivatives of 2-bromo-1-phenylethanone are also being investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL.[4] Interestingly, the study noted that the presence of bromine, as opposed to chlorine, on the benzanilide ring decreased the antimicrobial effect.[4]

Research on bromophenol derivatives has also shown significant antibacterial activity against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Bromophenol Derivatives [5]

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
1 24780
2 24780
Ampicillin 10Inactive
Tetracycline 3070
Tobramycin 2515

Compounds 1 and 2 demonstrated good antibacterial activity against S. aureus, with MIC values lower than the standard antibiotics tetracycline and tobramycin.[5]

III. Experimental Protocols

A. In Vitro Anticancer Activity Screening: MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

B. In Vitro Antimicrobial Activity Screening: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Visualizing Experimental Workflows

Anticancer Activity Screening Workflow

anticancer_workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound Derivatives (Various Concentrations) seeding->treatment incubation_48h Incubation (48-72 hours) treatment->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay absorbance Absorbance Measurement (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 Determination) absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening Workflow

antimicrobial_workflow start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Derivatives (96-well plate) inoculum_prep->serial_dilution inoculation Inoculation of Plates serial_dilution->inoculation incubation_24h Incubation (24 hours) inoculation->incubation_24h mic_determination Visual Assessment of Growth (MIC Determination) incubation_24h->mic_determination end End mic_determination->end

Caption: Workflow for in vitro antimicrobial activity screening (MIC determination).

V. Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways in the public domain that are directly modulated by this compound derivatives. Further research is required to elucidate the precise molecular mechanisms underlying their observed biological activities. Potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation or microbial survival. For instance, some α-bromoacetophenone derivatives have been shown to act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical components of cellular signaling pathways.[1]

Conclusion

This guide provides a comparative analysis of the biological activity of derivatives structurally related to this compound, highlighting their potential as anticancer and antimicrobial agents. The presented data underscores the importance of the substitution patterns on the phenyl ring for biological activity. The provided experimental protocols and workflows offer a foundational framework for the screening and evaluation of novel derivatives. Further investigation into the specific mechanisms of action and signaling pathways of these compounds is warranted to facilitate the development of new therapeutic agents.

References

A Comparative Crystallographic Guide to 2-Bromo-1-(2-bromophenyl)ethanone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for 2-Bromo-1-(2-bromophenyl)ethanone and a series of its structural analogues. While the crystal structure for this compound itself is not publicly available in crystallographic databases, this guide compiles data for closely related compounds to facilitate understanding of the structural effects of substituent placement on the phenyl ring. The information presented is intended to aid researchers in the fields of medicinal chemistry, materials science, and drug development in their structural analysis and design endeavors.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for several analogues of this compound. These compounds were selected to illustrate the impact of different substituents at various positions on the phenyl ring on the resulting crystal packing and unit cell dimensions.

Table 1: Crystallographic Data for 2-Bromo-1-phenylethanone Analogues

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-Bromo-1-phenylethanoneC₈H₇BrOOrthorhombicPca2₁4.1459(2)9.6731(5)18.8178(9)909090754.66(6)4
2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂MonoclinicP2₁/c8.6495(15)15.052(3)14.3562(19)90123.224(7)901563.5(5)8
2-Bromo-1-(4-methoxyphenyl)ethanone[1]C₉H₉BrO₂MonoclinicP2₁/c7.7360(15)12.441(3)10.048(2)90111.42(3)90900.3(4)4
2-Bromo-1-(3-nitrophenyl)ethanoneC₈H₆BrNO₃TriclinicP-18.8259(7)8.8651(8)11.6775(8)74.691(7)75.174(7)78.681(7)843.76(12)4

Experimental Protocols

The following sections detail generalized procedures for the synthesis of 2-bromo-1-phenylethanone analogues and the subsequent analysis by single-crystal X-ray diffraction.

Synthesis of 2-Bromo-1-phenylethanone Analogues

A common method for the synthesis of these compounds is the bromination of the corresponding substituted acetophenone.

Materials:

  • Substituted acetophenone (1 equivalent)

  • Bromine (1 equivalent) or N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Solvent (e.g., ethyl ether, chloroform, or a mixture of PEG-400 and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • For some reactions, a catalyst like anhydrous aluminum chloride or a radical initiator like benzoyl peroxide may be used.

Procedure:

  • The substituted acetophenone is dissolved in an appropriate solvent in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • If required, a catalytic amount of a catalyst is added.

  • Bromine or a solution of NBS is added dropwise to the stirred reaction mixture.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography

High-quality single crystals are selected for X-ray diffraction analysis to determine the three-dimensional atomic structure.

Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction data are collected at a specific temperature, often low temperatures like 100 K or 200 K, to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of 2-bromo-1-phenylethanone analogues.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography start Substituted Acetophenone reaction Bromination Reaction (e.g., with Br2 or NBS) start->reaction Solvent workup Aqueous Workup & Solvent Removal reaction->workup purification Recrystallization workup->purification product Purified Crystalline Product purification->product crystal_selection Single Crystal Selection product->crystal_selection Suitable Crystals data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

A Comparative Analysis of 2-Bromo-1-(2-bromophenyl)ethanone Reactivity in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-1-(2-bromophenyl)ethanone with its structural isomers and other substituted α-bromoacetophenones, supported by experimental data. The focus is on its application in the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry for the generation of biologically active 2-aminothiazole scaffolds.

Introduction to this compound

This compound is a halogenated derivative of acetophenone, featuring two bromine atoms: one on the α-carbon of the ethanone moiety and another at the ortho position of the phenyl ring. Its chemical structure, possessing two reactive sites, makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. The reactivity of the α-bromo group is of primary interest, as it is susceptible to nucleophilic substitution, making it a key synthon for introducing the acetophenone framework into larger molecules.

Comparative Reactivity in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide-containing reactant, most commonly thiourea. This reaction is a crucial tool in drug discovery, as the 2-aminothiazole core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The reactivity of α-bromoacetophenones in the Hantzsch synthesis can be influenced by the nature and position of substituents on the phenyl ring. To understand the impact of the ortho-bromo substituent in this compound, a comparison with its meta- and para-isomers, as well as with other substituted phenacyl bromides, is essential.

Data Presentation: Hantzsch Thiazole Synthesis Yields

The following table summarizes the yields of 2-aminothiazole derivatives obtained from the reaction of various substituted phenacyl bromides with thiourea under similar reaction conditions. This data allows for a comparative assessment of the reactivity of this compound.

α-Bromoacetophenone DerivativeSubstituent on Phenyl RingReaction Time (min)Yield (%)Reference
2-Bromo-1-phenylethanoneH1596[1]
2-Bromo-1-(4-chlorophenyl)ethanone4-Cl1594[1]
This compound 2-Br 15-20 85 [2]
2-Bromo-1-(4-bromophenyl)ethanone4-Br1592[1]
2-Bromo-1-(4-methylphenyl)ethanone4-CH₃1595[1]
2-Bromo-1-(4-methoxyphenyl)ethanone4-OCH₃1593[1]
2-Bromo-1-(3-hydroxyphenyl)ethanone3-OH15-2088[2]
2-Bromo-1-(4-fluorophenyl)ethanone4-F15-2090[2]

Analysis of Reactivity:

The data indicates that this compound exhibits high reactivity in the Hantzsch thiazole synthesis, affording a good yield of the corresponding 2-aminothiazole derivative. While its yield is slightly lower than that of the unsubstituted, para-chloro, para-bromo, and para-methyl substituted analogues, it remains a highly efficient substrate for this transformation. Notably, one study suggests that there is no significant difference in product yields based on the electronic nature (electron-donating or electron-withdrawing) of the substituent on the phenyl ring under their specific reaction conditions[1]. The slightly lower yield for the ortho-bromo isomer could potentially be attributed to steric hindrance near the reaction center, although the effect appears to be minimal under the reported conditions.

Experimental Protocols

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol describes a rapid and efficient synthesis of 4-substituted-2-aminothiazoles from substituted phenacyl bromides and thiourea using a copper silicate catalyst[3].

Materials:

  • Substituted phenacyl bromide (e.g., this compound) (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Crushed ice

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Hexane and Ethyl acetate for TLC mobile phase

Procedure:

  • To a round bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is refluxed at 78°C with stirring.

  • The progress of the reaction is monitored by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:3).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The catalyst is separated by filtration.

  • The filtrate is then poured over crushed ice to precipitate the solid product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from hot ethanol.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR)[3].

Mandatory Visualizations

Logical Relationship: Reactivity of Substituted Phenacyl Bromides

G Factors Influencing Reactivity of Substituted Phenacyl Bromides in Hantzsch Synthesis cluster_reactants Reactants cluster_factors Influencing Factors cluster_reaction Reaction cluster_outcome Outcome Phenacyl_Bromide Substituted Phenacyl Bromide Hantzsch_Synthesis Hantzsch Thiazole Synthesis Phenacyl_Bromide->Hantzsch_Synthesis Thiourea Thiourea Thiourea->Hantzsch_Synthesis Electronic_Effects Electronic Effects (Inductive & Resonance) Electronic_Effects->Hantzsch_Synthesis influences Steric_Hindrance Steric Hindrance (e.g., ortho-substituents) Steric_Hindrance->Hantzsch_Synthesis influences Reaction_Rate Reaction Rate Hantzsch_Synthesis->Reaction_Rate Product_Yield Product Yield Hantzsch_Synthesis->Product_Yield

Caption: Factors influencing the reactivity of substituted phenacyl bromides.

Signaling Pathway: Intrinsic Apoptosis Induced by 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazoles, synthesized from α-bromoacetophenones, have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects.

G Intrinsic Apoptosis Pathway Induced by 2-Aminothiazole Derivatives cluster_drug Drug Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Aminothiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Activated Aminothiazole->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes membrane CytoC Cytochrome c Release Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by 2-aminothiazole derivatives.

Conclusion

This compound is a reactive and valuable substrate for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction. Its reactivity is comparable to other substituted phenacyl bromides, with electronic and steric factors playing a role in the reaction outcome. The resulting 2-aminothiazole compounds are of significant interest in medicinal chemistry due to their potential to induce apoptosis in cancer cells, highlighting the importance of this compound as a key building block in the development of novel therapeutics.

References

A Comparative Mechanistic Analysis of Reactions Involving 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanistic pathways in reactions involving 2-bromo-1-(2-bromophenyl)ethanone and its analogs. While specific kinetic data for the title compound is limited in publicly available literature, this document extrapolates from comprehensive studies on structurally similar α-bromoacetophenones to predict its reactivity. This analysis is crucial for anticipating reaction outcomes, optimizing synthetic routes, and designing novel molecular entities in the field of medicinal chemistry and materials science.

Nucleophilic Substitution Reactions: A Comparative Perspective

The primary reaction pathway for α-halo ketones, such as this compound, is the bimolecular nucleophilic substitution (SN2) reaction. The presence of the carbonyl group significantly enhances the reactivity of the adjacent α-carbon towards nucleophilic attack compared to simple alkyl halides. This is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.

Comparison of Reaction Rates with Alternative Substrates

Kinetic studies on various substituted phenacyl bromides provide a framework for predicting the reactivity of this compound. The rate of SN2 reactions is sensitive to the electronic nature of the substituents on the phenyl ring.

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Temperature (°C)
2-Bromo-1-phenylethanoneAnilineMethanol1.85 x 10⁻⁴35
2-Bromo-1-(4-methylphenyl)ethanoneAnilineMethanol2.50 x 10⁻⁴35
2-Bromo-1-(4-methoxyphenyl)ethanoneAnilineMethanol3.15 x 10⁻⁴35
2-Bromo-1-(4-chlorophenyl)ethanoneAnilineMethanol1.20 x 10⁻⁴35
2-Bromo-1-(4-nitrophenyl)ethanoneAnilineMethanol0.58 x 10⁻⁴35
2-Bromo-1-phenylethanoneThioglycolic AcidMethanol--
2-Bromo-1-(4-nitrophenyl)ethanoneThioglycolic AcidMethanol--
2-Bromo-1-phenylethanoneThiophenolMethanol--
2-Bromo-1-(4-nitrophenyl)ethanoneThiophenolMethanol--

Note: The data for aniline reactions is extrapolated from studies on analogous phenacyl chlorides.[1] Data for thiol nucleophiles is available, though specific rate constants require further consultation of the source material.[2] The ortho-bromo substituent in this compound is expected to exert both a steric and electronic effect, likely resulting in a moderately decreased reaction rate compared to the unsubstituted phenacyl bromide due to steric hindrance at the reaction center.

Mechanistic Pathways

The reactions of this compound are expected to predominantly follow an SN2 mechanism. However, depending on the reaction conditions and the nature of the nucleophile, other pathways may become competitive.

SN2 Pathway

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide ion departs simultaneously. This is the most common pathway for reactions with a wide range of nucleophiles, including amines, thiolates, and carboxylates.

SN2_Mechanism sub This compound ts [Transition State]‡ sub->ts Attack nu Nucleophile (Nu⁻) nu->ts prod Substituted Product ts->prod Bond Formation lg Br⁻ ts->lg Bond Breaking

Caption: Generalized SN2 reaction pathway.

Potential for Competing Mechanisms

Under certain conditions, such as with strong, sterically hindered bases, an elimination (E2) reaction can compete with substitution to form an α,β-unsaturated ketone. Furthermore, computational studies on related α-bromoacetophenones suggest the possibility of an epoxidation reaction in the presence of certain nucleophiles like methoxide.[3]

Synthesis of this compound

A common and efficient method for the synthesis of α-bromo ketones is the α-bromination of the corresponding acetophenone.

Synthesis_Workflow start 1-(2-Bromophenyl)ethanone conditions Ultrasound / PEG-400, H₂O start->conditions reagent N-Bromosuccinimide (NBS) reagent->conditions product This compound conditions->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Procedure for SN2 Reaction Kinetic Studies

The kinetic data presented in this guide can be obtained using established conductometric methods.[1]

  • Solution Preparation: Prepare stock solutions of the desired 2-bromo-1-(aryl)ethanone and the nucleophile (e.g., aniline) in anhydrous methanol.

  • Temperature Control: Maintain the reaction temperature at a constant 35 ± 0.1 °C using a thermostatically controlled water bath.

  • Conductance Measurement: Immerse a conductivity cell into the nucleophile solution and record the initial conductance (G₀).

  • Reaction Initiation: Rapidly add a known volume of the phenacyl bromide stock solution to the reaction vessel with vigorous stirring and simultaneously start a timer.

  • Data Acquisition: Record the conductance (Gt) at regular time intervals until the reaction is approximately 80-90% complete.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting 1/(G∞ - Gt) against time, where G∞ is the conductance at infinite time.

Synthesis of this compound[4]
  • Reaction Setup: In a jacketed reactor, mix 1-(2-bromophenyl)ethanone (1.0 eq) and N-bromosuccinimide (NBS) (1.0 eq) in a mixture of PEG-400 and water.

  • Sonication: Subject the reaction mixture to ultrasound irradiation (e.g., 25 kHz) at a controlled temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Conclusion

This guide provides a comparative analysis of the mechanistic aspects of reactions involving this compound, based on the established reactivity of analogous α-bromoacetophenones. The predominant reaction pathway is anticipated to be SN2, with the reaction rate being influenced by the electronic and steric effects of the ortho-bromo substituent. The provided experimental protocols offer a starting point for further investigation and utilization of this versatile chemical intermediate in synthetic and medicinal chemistry. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.

References

A Comparative Guide to the Characterization of Impurities in 2-Bromo-1-(2-bromophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-1-(2-bromophenyl)ethanone, with a focus on the characterization and quantification of process-related impurities. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for both the synthesis and the analytical methods used for impurity profiling, supported by representative experimental data.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance, as impurities can carry over into the final drug substance, potentially affecting its stability, biological activity, and safety profile. The formation of impurities is highly dependent on the chosen synthetic route and reaction conditions. This guide compares two common methods for the synthesis of this compound: bromination using N-Bromosuccinimide (NBS) and bromination using elemental Bromine (Br₂).

Comparison of Synthetic Methodologies and Impurity Profiles

The choice of brominating agent is a critical factor that influences the impurity profile of the final product. Below is a comparison of two prevalent methods. The quantitative data presented is representative of typical outcomes for the bromination of substituted acetophenones.

Table 1: Comparison of Synthetic Methods and Representative Impurity Profiles

ParameterMethod A: NBS/UltrasoundMethod B: Bromine/Acetic Acid
Starting Material 2'-Bromoacetophenone2'-Bromoacetophenone
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent PEG-400/WaterAcetic Acid
Typical Yield ~92%~85%
Key Advantages High yield, milder conditions, avoids use of elemental bromine.Readily available and inexpensive reagents.
Key Disadvantages Formation of succinimide byproduct, which can be challenging to remove.Use of highly corrosive and toxic elemental bromine, potential for over-bromination.
Representative Impurity Profile
This compound~97.5%~96.0%
2'-Bromoacetophenone (Unreacted)~1.0%~1.5%
2,2-Dibromo-1-(2-bromophenyl)ethanone~0.5%~2.0%
Succinimide~1.0%Not Applicable
Other unidentified impurities<0.1%<0.5%

Potential Impurities and Their Origin

A thorough understanding of potential impurities is the first step in developing effective control strategies.

  • 2'-Bromoacetophenone (Starting Material): Incomplete conversion during the reaction leads to the presence of the starting material in the final product.

  • 2,2-Dibromo-1-(2-bromophenyl)ethanone (Over-bromination Product): This impurity arises from the further reaction of the desired monobrominated product with the brominating agent. Its formation is more prevalent in methods that use stronger brominating conditions, such as with elemental bromine.

  • Succinimide (Byproduct): In syntheses employing NBS, the succinimide byproduct is formed. Due to its polarity, it can sometimes be challenging to completely remove from the desired product through standard workup procedures.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for consistent synthesis and accurate impurity analysis.

Synthesis Protocols

Method A: Synthesis of this compound using NBS/Ultrasound [2]

  • In a jacketed reactor, a mixture of 2'-bromoacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared in a 1:2 mixture of PEG-400 and water (5 mL).

  • The reaction mixture is subjected to sonication using an ultrasonic horn (25 kHz frequency) at 40% amplitude.

  • The temperature of the reaction is maintained at 80°C by circulating water through the reactor jacket.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with dichloromethane.

  • The organic layer is collected and the solvent is evaporated under reduced pressure to yield the crude product.

Method B: Synthesis of this compound using Bromine/Acetic Acid

  • To a solution of 2'-bromoacetophenone (1.0 eq) in glacial acetic acid, a solution of bromine (1.05 eq) in acetic acid is added dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water to remove acetic acid and HBr, and then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • The crude product is dried under vacuum.

Analytical Protocols for Impurity Characterization

Accurate characterization of impurities requires robust analytical methods.

1. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A similar method has been used for related compounds.[3][4]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Table 2: Representative HPLC Data

PeakCompoundRetention Time (min)Area % (Method A)Area % (Method B)
1Succinimide~3.51.0-
22'-Bromoacetophenone~15.21.01.5
3This compound~18.597.596.0
42,2-Dibromo-1-(2-bromophenyl)ethanone~21.10.52.0

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Energy: 70 eV

  • Mass Range: 50-400 amu

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Table 3: Expected Mass Spectra Data for Key Compounds

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2'-Bromoacetophenone199.04198/200 (M+), 183/185 ([M-CH₃]⁺), 155/157, 76
This compound277.94276/278/280 (M+), 183/185 ([M-CH₂Br]⁺), 155/157, 76
2,2-Dibromo-1-(2-bromophenyl)ethanone356.84354/356/358/360 (M+), 183/185 ([M-CHBr₂]⁺), 155/157, 76

Visualization of Workflows

Logical Workflow for Impurity Identification and Characterization

Impurity Characterization Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis_A Method A: NBS/Ultrasound crude_product Crude Product synthesis_A->crude_product synthesis_B Method B: Br2/Acetic Acid synthesis_B->crude_product hplc HPLC-UV (Quantitative Analysis) crude_product->hplc gcms GC-MS (Identification) crude_product->gcms nmr NMR Spectroscopy (Structural Elucidation) crude_product->nmr impurity_profile Impurity Profile (Quantification of Impurities) hplc->impurity_profile structure_confirmation Structure Confirmation of Impurities gcms->structure_confirmation nmr->structure_confirmation final_report Comprehensive Report

Caption: Logical workflow for the identification and characterization of impurities.

Signaling Pathway of Impurity Formation (Method B)

Impurity Formation Pathway (Method B) start 2'-Bromoacetophenone enol Enol Intermediate start->enol + H⁺, -H⁺ product This compound (Desired Product) enol->product + Br₂ - HBr dibromo_enol Enol of Monobromo Product product->dibromo_enol + H⁺, -H⁺ dibromo 2,2-Dibromo-1-(2-bromophenyl)ethanone (Impurity) dibromo_enol->dibromo + Br₂ - HBr

Caption: Pathway for the formation of the dibrominated impurity.

Conclusion

The selection of a synthetic method for this compound has a significant impact on the impurity profile of the final product. The NBS/ultrasound method offers higher yields and avoids the use of hazardous elemental bromine, but requires careful control of the purification process to remove the succinimide byproduct. The bromine/acetic acid method is simpler in terms of reagents but tends to produce a higher percentage of the over-brominated impurity, 2,2-dibromo-1-(2-bromophenyl)ethanone.

A robust analytical strategy employing both HPLC for quantification and GC-MS for identification is crucial for the comprehensive characterization of all potential impurities. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and drug development professionals in producing high-purity this compound and ensuring the quality of subsequent pharmaceutical manufacturing processes.

References

A Comparative Guide to Synthetic Precursors for Benzofuran Derivatives: Benchmarking 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzofurans, a core scaffold in numerous pharmacologically active compounds, relies on the selection of appropriate starting materials. This guide provides an objective comparison of 2-Bromo-1-(2-bromophenyl)ethanone against other common synthetic precursors for the preparation of 2-arylbenzofurans. The performance of these precursors is evaluated based on reaction yield, conditions, and overall efficiency, supported by experimental data from peer-reviewed literature.

Performance Comparison of Synthetic Precursors

The following table summarizes the quantitative data for the synthesis of 2-phenylbenzofuran, a representative 2-arylbenzofuran, using different synthetic precursors. This allows for a direct comparison of their efficacy under various catalytic systems.

Precursor 1Precursor 2Catalytic System/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPhenolCs₂CO₃, CuI (5 mol%)MeCN851265[1]
o-IodophenolPhenylacetylenePd(PEPPSI complex) (2 mol%), K₃PO₄DMSO901081[2]
SalicylaldehydePhenacyl bromideK₂CO₃DMFReflux4-6Not Specified[3]
2-Hydroxystilbene-PhI(OAc)₂, m-CPBAMeCNRT-Good to Excellent[1][4]
o-Alkynylphenol-Au(I) or other catalystsVariousVarious-Good to Excellent[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes compared above are provided to allow for replication and further investigation.

Protocol 1: Synthesis of 2-Phenylbenzofuran from this compound and Phenol

This method involves a copper-catalyzed intramolecular C-O bond formation.

  • Materials: this compound, Phenol, Cesium Carbonate (Cs₂CO₃), Copper(I) Iodide (CuI), Acetonitrile (MeCN).

  • Procedure:

    • To a dried reaction vessel, add this compound (1.0 mmol), phenol (1.2 mmol), and Cesium Carbonate (3.5 equiv.).

    • Add Copper(I) Iodide (5 mol%) to the mixture.

    • Add anhydrous acetonitrile as the solvent.

    • Heat the reaction mixture to 85 °C and stir for 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-phenylbenzofuran.[1]

Protocol 2: One-Pot Synthesis of 2-Phenylbenzofuran via Domino Sonogashira Coupling/Cyclization

This protocol utilizes a palladium-catalyzed reaction between an o-iodophenol and a terminal alkyne.[2]

  • Materials: 2-Iodophenol, Phenylacetylene, Palladium PEPPSI complex, Potassium Phosphate (K₃PO₄), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • In a reaction vial, combine 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), and K₃PO₄ (1.00 mmol).

    • Add the palladium complex (2 mol%) and DMSO (ca. 2 mL).

    • Heat the resulting reaction mixture at 90 °C for 10 hours.

    • After cooling to room temperature, quench the reaction with water (ca. 20 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL) and dry the combined organic layers over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield 2-phenylbenzofuran.[2]

Protocol 3: Synthesis of 2-Arylbenzofurans from Salicylaldehydes and α-Bromoacetophenones

This is a classical approach involving a base-mediated condensation.

  • Materials: Substituted Salicylaldehyde, Substituted α-Bromoacetophenone (Phenacyl bromide derivative), Anhydrous Potassium Carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • A mixture of the appropriate salicylaldehyde (1.0 eq), a substituted α-bromo acetophenone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile is refluxed for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.[5]

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies discussed.

G cluster_0 Method 1: From this compound A1 This compound + Phenol B1 Add Cs₂CO₃, CuI in MeCN A1->B1 C1 Heat at 85°C, 12h B1->C1 D1 Work-up and Purification C1->D1 E1 2-Phenylbenzofuran D1->E1

Synthesis of 2-Phenylbenzofuran from its Bromo Precursor.

G cluster_1 Method 2: Sonogashira Coupling A2 o-Iodophenol + Phenylacetylene B2 Add Pd-catalyst, K₃PO₄ in DMSO A2->B2 C2 Heat at 90°C, 10h B2->C2 D2 Work-up and Purification C2->D2 E2 2-Phenylbenzofuran D2->E2

One-Pot Sonogashira Coupling for 2-Phenylbenzofuran Synthesis.

G cluster_2 Method 3: From Salicylaldehyde A3 Salicylaldehyde + Phenacyl bromide B3 Add K₂CO₃ in Acetonitrile A3->B3 C3 Reflux, 4-6h B3->C3 D3 Work-up and Purification C3->D3 E3 2-Arylbenzofuran D3->E3

Classical Synthesis of 2-Arylbenzofurans from Salicylaldehydes.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2-Bromo-1-(2-bromophenyl)ethanone, ensuring laboratory safety and operational integrity.

Handling this compound (CAS No. 49851-55-0) in a laboratory setting requires stringent adherence to safety protocols due to its hazardous nature. This guide provides essential information on the necessary personal protective equipment (PPE), procedural steps for its use, and appropriate disposal methods to minimize risk and ensure a safe research environment.

Hazard and Exposure Data

Based on available safety data, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Due to its corrosive nature, appropriate personal protective equipment is mandatory to prevent chemical burns and other injuries. While specific occupational exposure limits have not been established, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Data PointValueSource
CAS Number 49851-55-0[1]
Molecular Formula C8H6Br2O[3]
Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damage[1]
Signal Word Danger[1]
GHS Pictograms GHS05 (Corrosion)GHS07 (Exclamation Mark)[1]
Boiling Point 90-92°C / 0.02mm[3]
Occupational Exposure Limits Not available
Glove Breakthrough Time Not available for this specific compound. General guidance for halogenated aromatic ketones suggests using butyl rubber or laminate film gloves for prolonged contact. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination.[4][5][6]

Personal Protective Equipment (PPE) Protocol

A systematic approach to the selection and use of PPE is critical. The following protocol outlines the necessary steps for handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent the inhalation of vapors or dust.[2]

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]

Required Personal Protective Equipment
  • Eye and Face Protection:

    • Chemical Splash Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

    • Face Shield: In addition to goggles, a face shield must be worn to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection:

    • Chemical-Resistant Gloves: Due to the corrosive nature of this compound, select gloves with high resistance to halogenated organic compounds. Butyl rubber or laminate film ("SilverShield") gloves are recommended for extended contact.[4][5][6] For incidental contact, nitrile gloves may be used, but they must be inspected before each use and replaced immediately if contaminated or damaged.[4] Consider double-gloving for added protection.

  • Body Protection:

    • Laboratory Coat: A flame-resistant or 100% cotton laboratory coat should be worn and fully buttoned to protect against skin contact.

    • Chemical-Resistant Apron: When handling significant quantities, a chemical-resistant apron worn over the lab coat is recommended.

    • Closed-Toed Shoes: Sturdy, closed-toed shoes are mandatory in the laboratory.

  • Respiratory Protection:

    • Respirator: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[7][8][9][10] A full-face respirator will also provide eye and face protection.

Donning and Doffing PPE

Following the correct sequence for putting on and taking off PPE is crucial to prevent self-contamination.[11][12][13][14]

Donning Sequence (Bottom-Up):

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the respirator and perform a fit check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Alphabetical):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out and rolling it into a bundle.

  • Mask/Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated solid this compound and any materials that have come into contact with it (e.g., contaminated gloves, weigh paper, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Dispose of all chemical waste through your institution's licensed hazardous waste disposal program.[1][3] Follow all local, state, and federal regulations.

  • Empty Container Disposal:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

Visual Workflow for PPE Selection

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling This compound fume_hood Work in a Chemical Fume Hood? start->fume_hood yes_hood Yes fume_hood->yes_hood Mandatory no_hood No (Proceed with Extreme Caution) fume_hood->no_hood Not Recommended eye_prot Eye Protection: Chemical Goggles AND Face Shield yes_hood->eye_prot no_hood->eye_prot hand_prot Hand Protection: Butyl Rubber or Laminate Film Gloves eye_prot->hand_prot body_prot Body Protection: Lab Coat (fully buttoned) hand_prot->body_prot resp_prot Respiratory Protection: NIOSH-approved respirator with organic vapor/acid gas cartridge body_prot->resp_prot If ventilation is insufficient disposal Proper Disposal of Contaminated PPE and Waste body_prot->disposal After handling resp_prot->disposal After handling end End of Procedure disposal->end

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.